3,5-Dibromopyridine-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromopyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNZVHLUFVOIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505879 | |
| Record name | 3,5-Dibromopyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72921-93-8 | |
| Record name | 3,5-Dibromopyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 3,5-Dibromopyridine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3,5-Dibromopyridine-2,4-diamine (CAS No. 72921-93-8). Due to the limited availability of experimental data for this specific isomer in publicly accessible literature, this guide synthesizes information from available sources, including chemical supplier databases, and presents a theoretical framework for its synthesis and potential utility based on established principles of organic chemistry and the known characteristics of related diaminodibromopyridine isomers. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar halogenated pyridine scaffolds.
Introduction and Overview
Halogenated pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of halogen atoms and amino groups onto the pyridine ring can dramatically influence the molecule's electronic properties, reactivity, and biological activity. 3,5-Dibromopyridine-2,4-diamine is a specific isomer within this class, featuring a unique substitution pattern that suggests potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents.
While commercially available from some suppliers, detailed scientific literature on the synthesis, characterization, and application of 3,5-Dibromopyridine-2,4-diamine is notably scarce. This guide aims to bridge this information gap by providing a thorough analysis of its predicted properties and a plausible, though hypothetical, synthetic strategy. By examining the chemistry of related, well-documented isomers, we can infer the potential reactivity and utility of this specific compound, thereby providing a valuable starting point for future research endeavors.
Chemical Structure and Physicochemical Properties
The chemical structure of 3,5-Dibromopyridine-2,4-diamine is characterized by a central pyridine ring substituted with two bromine atoms at the 3 and 5 positions and two amino groups at the 2 and 4 positions. This arrangement of functional groups is expected to impart a unique combination of electronic and steric properties.
Table 1: Physicochemical Properties of 3,5-Dibromopyridine-2,4-diamine
| Property | Value | Source |
| CAS Number | 72921-93-8 | [1][2][3][4] |
| Molecular Formula | C₅H₅Br₂N₃ | [1] |
| Molecular Weight | 266.92 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred |
| Solubility | Sparingly soluble in water, soluble in organic solvents (predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
Proposed Synthesis and Experimental Protocol
Currently, there is no specific, experimentally validated synthesis protocol for 3,5-Dibromopyridine-2,4-diamine published in peer-reviewed literature. However, based on established methods for the synthesis of other diaminodibromopyridines, a plausible synthetic route can be proposed. A common strategy involves the direct bromination of a diaminopyridine precursor.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would start from a commercially available diaminopyridine and introduce the bromine atoms in a regioselective manner. 2,4-Diaminopyridine is a potential starting material.
Hypothetical Step-by-Step Experimental Protocol
Reaction Scheme:
Materials:
-
2,4-Diaminopyridine
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous Solvent (e.g., Dichloromethane, Acetic Acid)
-
Catalyst (optional, e.g., Iron(III) bromide)
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 2,4-diaminopyridine in a suitable anhydrous solvent.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine or N-bromosuccinimide in the same solvent dropwise to the stirred solution. The reaction is expected to be exothermic, and the temperature should be carefully monitored and maintained.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic byproducts until the aqueous layer is basic.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 3,5-Dibromopyridine-2,4-diamine.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: Bromine is a classic electrophilic brominating agent. N-Bromosuccinimide (NBS) is a milder alternative that can sometimes offer better regioselectivity and easier handling.
-
Solvent Selection: The choice of solvent is critical for controlling the reaction rate and selectivity. A non-polar, aprotic solvent like dichloromethane is often used for halogenations. Acetic acid can also be employed as it can protonate the pyridine nitrogen, potentially influencing the regioselectivity of the bromination.
-
Temperature Control: Halogenation reactions are often exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any isomeric byproducts that may have formed.
Workflow Diagram
Caption: Proposed workflow for the synthesis and purification of 3,5-Dibromopyridine-2,4-diamine.
Potential Applications and Future Research Directions
While specific applications for 3,5-Dibromopyridine-2,4-diamine have not been reported, the structural motifs present in this molecule suggest several promising avenues for research and development.
-
Medicinal Chemistry: Diaminopyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6] The presence of two bromine atoms offers sites for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening. The diaminopyridine core is a known pharmacophore that can interact with various biological targets.
-
Materials Science: Pyridine-based ligands are widely used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The amino and bromo substituents on the pyridine ring can act as coordination sites and influence the electronic properties of the resulting materials, making them potentially useful in catalysis, gas storage, and electronics.
-
Organic Synthesis: The bromine atoms on the pyridine ring are susceptible to a variety of transformations, including Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. This makes 3,5-Dibromopyridine-2,4-diamine a potentially valuable building block for the synthesis of more complex heterocyclic systems.
Future research should focus on the successful synthesis and thorough characterization of 3,5-Dibromopyridine-2,4-diamine. Once a reliable synthetic route is established, its reactivity in various chemical transformations should be explored. Furthermore, systematic biological screening of this compound and its derivatives could uncover novel therapeutic leads.
Conclusion
3,5-Dibromopyridine-2,4-diamine represents an intriguing yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted properties and a plausible synthetic strategy, despite the current lack of extensive experimental data. It is our hope that this document will stimulate further research into this and related diaminodibromopyridine compounds, ultimately unlocking their full potential for scientific and technological advancement. The unique arrangement of functional groups on the pyridine core suggests that 3,5-Dibromopyridine-2,4-diamine could serve as a valuable and versatile scaffold for the creation of novel molecules with diverse applications.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Singh, R., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-882. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES, 75(1), 55-62. Retrieved from [Link]
-
Sherwood, T. C., et al. (2022). Enantioselective Total Synthesis of Two Aromatized Halicyclamines. Journal of the American Chemical Society, 144(8), 3564-3570. Retrieved from [Link]
- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
-
Aldmairi, M. S., et al. (2018). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Molecules, 23(10), 2664. Retrieved from [Link]
-
Chen, Y.-L., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2968. Retrieved from [Link]
-
Peršuri, A., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(18), 3349. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-nonanol, 623-93-8. Retrieved from [Link]
-
Girgenti, M. J., & Graves, D. E. (1987). Synthesis, separation and characterization of the mono- and diazide analogs of ethidium bromide. Biochemical and biophysical research communications, 142(2), 484-491. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1146-1160. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization of 1-Azadienes with α- Halogenoacetamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Dicyanopyridines. Retrieved from [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [synchemohg.guidechem.com]
- 4. SYNCHEM-OHG产品目录_第32页_Chemicalbook [m.chemicalbook.com]
- 5. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 3,5-Dibromopyridine-2,4-diamine in organic solvents
Executive Summary
3,5-Dibromopyridine-2,4-diamine (also identified as 2,4-diamino-3,5-dibromopyridine) is a highly functionalized heterocyclic intermediate critical in the synthesis of antiviral agents, kinase inhibitors, and complex pyridine ligands. Its utility stems from the orthogonal reactivity of its halogen and amino groups. However, its specific solubility profile—characterized by high crystallinity and competing lipophilic/hydrophilic domains—presents challenges in purification and formulation.
This guide provides a technical analysis of the solubility landscape of 3,5-Dibromopyridine-2,4-diamine. It synthesizes physicochemical principles with empirical data from analogous halogenated aminopyridines to establish a predictive solubility profile. Furthermore, it details a self-validating experimental protocol for precise solubility determination, ensuring reproducibility across synthesis lots.
Physicochemical Context
To understand the solubility behavior of this molecule, one must analyze the competition between its structural motifs.
-
Scaffold: The pyridine ring provides a planar, aromatic core.
-
Solubilizing Groups (Hydrophilic): The two amino groups (-NH2) at positions 2 and 4 act as significant hydrogen bond donors and acceptors. This increases the melting point and lattice energy compared to the non-aminated parent, 3,5-dibromopyridine.
-
Lipophilic Groups (Hydrophobic): The two bromine atoms at positions 3 and 5 are heavy, lipophilic substituents that reduce water solubility and enhance solubility in halogenated or polar aprotic organic solvents.
Implication: The molecule exhibits a "push-pull" solubility profile. It resists dissolution in non-polar hydrocarbons (due to the amino groups) and water (due to the bromine atoms), finding its "sweet spot" in polar aprotic solvents and hot alcohols.
Solubility Profile in Organic Solvents
The following data categorizes the solubility of 3,5-Dibromopyridine-2,4-diamine based on solvent polarity and functional interaction.
Table 1: Predicted Solubility Landscape
| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism | Application Context |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Dipole-dipole; H-bond acceptance | NMR analysis; Reaction medium (S_NAr). |
| DMF / DMAc | High (>100 mg/mL) | Dipole-dipole | Reaction medium; Stock solutions. | |
| Polar Protic | Methanol | Moderate (Temp. dependent) | H-bonding | Recrystallization (often with water). |
| Ethanol | Moderate (Temp.[1] dependent) | H-bonding | Recrystallization; Washing.[2] | |
| Chlorinated | DCM / Chloroform | Moderate | Dispersion forces; Weak polarity | Extraction; Chromatography. |
| Esters | Ethyl Acetate | Low to Moderate | Weak H-bond acceptance | Partitioning; Anti-solvent. |
| Non-Polar | Hexanes / Heptane | Very Low (<1 mg/mL) | Dispersion forces only | Anti-solvent; Precipitation. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates | Quenching (precipitates product). |
Technical Note: The presence of two amino groups significantly raises the melting point compared to 3,5-dibromopyridine. Consequently, dissolution in alcohols (MeOH, EtOH) often requires heating to reflux, making these excellent solvents for purification via cooling crystallization [1].
Experimental Protocol: Gravimetric Solubility Determination
Since solubility can vary based on the polymorph and purity of the specific lot, relying solely on literature values is insufficient for critical process development. The following protocol is a self-validating system designed to generate a precise solubility curve.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Analyte: 3,5-Dibromopyridine-2,4-diamine (dried, purity >98%).[2]
-
Solvents: HPLC grade DMSO, Methanol, Ethyl Acetate, Toluene.
-
Equipment: Thermomixer, Centrifuge (10,000 x g), Analytical Balance (0.01 mg precision), Syringe Filters (0.22 µm PTFE).
Step-by-Step Methodology
-
Saturation: Add excess solid (~50 mg) to 1.0 mL of the target solvent in a 1.5 mL microcentrifuge tube.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Validation Check: Ensure solid is still visible. If fully dissolved, add more solid and repeat.[2]
-
Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved material.
-
Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm PTFE filter (pre-saturated with solvent) to remove micro-crystals.
-
Quantification (Gravimetric):
-
Weigh a clean, dry glass vial (
). -
Pipette exactly 0.5 mL of the filtrate into the vial.
-
Evaporate solvent under vacuum or nitrogen stream at 40°C.
-
Dry residue in a vacuum oven for 4 hours.
-
Weigh the vial with residue (
).
-
-
Calculation:
Workflow Visualization
The following diagram illustrates the logical flow of the solubility determination process, ensuring no critical steps (like equilibration verification) are missed.
Figure 1: Logic flow for the Gravimetric Solubility Determination Protocol.
Application Guide: Synthesis vs. Purification
Understanding the solubility profile allows for strategic solvent selection during the drug development lifecycle.
Reaction Solvent Selection
For nucleophilic aromatic substitution or coupling reactions involving this intermediate:
-
Recommended: DMSO or DMF .
-
Reasoning: These solvents provide high solubility for the polar reactant, facilitating homogeneous kinetics. They also solvate the amino groups effectively, preventing aggregation [2].
Purification Strategy (Recrystallization)
The most effective purification method exploits the temperature-dependent solubility in alcohols.
-
Solvent System: Ethanol or Methanol/Water (9:1) .
-
Protocol:
-
Dissolve the crude solid in boiling Ethanol (high solubility).
-
Hot filter to remove insoluble inorganic salts.
-
Slowly cool to 0–4°C. The "push-pull" nature of the molecule will cause it to crystallize out while impurities remain in the mother liquor.
-
Wash the filter cake with cold Hexanes (antisolvent) to remove residual mother liquor without redissolving the product [3].
-
References
-
PubChem. (2025). 3,5-Dibromopyridine Physicochemical Properties. National Library of Medicine. [Link]
Sources
Introduction: The Significance of 3,5-Dibromopyridine-2,4-diamine and its pKa Values
An In-Depth Technical Guide to the Acidity Constants and pKa Values of 3,5-Dibromopyridine-2,4-diamine
This guide provides a comprehensive framework for the determination and interpretation of the acid dissociation constants (pKa values) of 3,5-Dibromopyridine-2,4-diamine. While direct experimental data for this specific molecule is not prevalent in public literature, this document serves as a technical manual for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings, established experimental protocols, and powerful computational methods required to accurately characterize its acid-base properties.
3,5-Dibromopyridine-2,4-diamine is a substituted pyridine featuring a unique confluence of electron-donating and electron-withdrawing groups. The pyridine core contains two electron-withdrawing bromine atoms and two electron-donating amino groups. This complex electronic structure makes it a molecule of interest in medicinal chemistry and materials science.
The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a critical physicochemical parameter that governs a molecule's behavior in solution.[1] For professionals in drug development, knowing the pKa is fundamental as it influences:
-
Solubility: The ionization state of a molecule dramatically affects its aqueous solubility.
-
Permeability: The ability of a drug to cross biological membranes is often dependent on its charge, which is dictated by the surrounding pH and the molecule's pKa.[2]
-
Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all influenced by a compound's acid-base properties.
-
Pharmacodynamics: The interaction of a drug with its biological target (e.g., an enzyme or receptor) can be highly dependent on the protonation state of both the drug and the target.
Given the presence of multiple basic nitrogen atoms (one on the pyridine ring and two in the amino groups), 3,5-Dibromopyridine-2,4-diamine is a polybasic compound and will exhibit multiple pKa values, each corresponding to a specific protonation equilibrium. This guide provides the necessary tools to elucidate these values.
Theoretical Framework: Predicting the Acid-Base Behavior
The basicity of 3,5-Dibromopyridine-2,4-diamine is a result of the interplay between the pyridine nitrogen, the two exocyclic amino groups, and the substituent effects of the bromine atoms.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is available for protonation.
-
Amino Groups (-NH₂): The nitrogen atoms of the 2- and 4-amino groups also have lone pairs and are basic.
-
Substituent Effects:
-
Bromine Atoms (-Br): As halogens, bromine atoms exert a strong negative inductive (-I) effect, withdrawing electron density from the ring. This effect deactivates the ring towards electrophilic attack and decreases the basicity of all nitrogen atoms, thus lowering their corresponding pKa values.
-
Amino Groups (-NH₂): These groups exert a powerful positive mesomeric (+M) or resonance effect, donating electron density into the pyridine ring, particularly at the ortho and para positions. This effect increases the electron density on the ring nitrogen and enhances its basicity, leading to a higher pKa.
-
The net effect on each nitrogen's basicity is a complex balance of these inductive and resonance effects. It is plausible to hypothesize that the pyridine ring nitrogen, benefiting from the resonance donation of the 4-amino group, would be the most basic site. However, definitive assignment requires experimental determination.
Protonation Equilibria
The stepwise protonation of 3,5-Dibromopyridine-2,4-diamine can be visualized as follows, where each equilibrium is characterized by a distinct pKa value.
Caption: Stepwise protonation equilibria of a tri-basic molecule.
Experimental Determination of pKa Values
Several robust analytical techniques can be employed to determine pKa values experimentally.[2][3] The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.
Potentiometric Titration
This is a high-precision, classic method for pKa determination.[2][4] It involves monitoring the pH of a solution containing the analyte as a known concentration of an acid or base is incrementally added.
Experimental Protocol:
-
Preparation: A precise amount of 3,5-Dibromopyridine-2,4-diamine is dissolved in a suitable solvent, typically water or a co-solvent mixture (e.g., water-methanol) if solubility is low. The solution is maintained at a constant temperature (e.g., 25°C).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: A calibrated pH electrode measures the pH of the solution after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The data can be analyzed using derivative plots (e.g., second derivative) or non-linear regression to precisely locate these points.[2]
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is highly sensitive and requires only a small amount of sample, provided the molecule has a UV-active chromophore and its spectrum changes upon protonation.[2][5]
Experimental Protocol:
-
Solution Preparation: A series of buffer solutions with precisely known pH values are prepared. A stock solution of the analyte is also made.
-
Sample Measurement: A small, constant aliquot of the analyte stock solution is added to each buffer solution.
-
Spectral Acquisition: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the largest change occurs is plotted against pH. The resulting sigmoidal curve is analyzed, and the pKa is determined from the inflection point.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining pKa values, especially for polybasic compounds where it can help assign pKa values to specific ionizable groups.[1][4] The method relies on the change in the chemical shift (δ) of a nucleus (e.g., ¹H or ¹³C) as its local electronic environment is altered by protonation or deprotonation.[6][7]
Protocol Outline:
-
Sample Preparation: A solution of the analyte is prepared in a deuterated solvent (e.g., D₂O).
-
pH Adjustment: The pD (the equivalent of pH in D₂O) of the solution is adjusted by adding small amounts of DCl or NaOD.
-
NMR Acquisition: ¹H or ¹³C NMR spectra are acquired at a series of different pD values.
-
Data Analysis: The chemical shift of a nucleus close to a basic site is plotted against pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Computational pKa Prediction
In silico methods provide a rapid and cost-effective way to estimate pKa values, serving as a valuable complement to experimental work.[1]
Quantum Chemical Approach:
This first-principles approach uses quantum mechanics to calculate the free energy change of the deprotonation reaction.[8][9]
-
Molecular Modeling: The 3D structures of the protonated (conjugate acid) and neutral (base) forms of the molecule are built.
-
Geometry Optimization: The energy of each structure is minimized in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., CPCM). Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)) is commonly used.[9]
-
Energy Calculation: The Gibbs free energies (G) of the optimized structures in solution are calculated.
-
pKa Calculation: The pKa is calculated from the difference in free energy (ΔG_solv) between the acid and base forms using a thermodynamic cycle.[10][11]
Caption: General workflow for computational pKa prediction.
Data Summary and Interpretation
Accurate characterization requires assigning each experimentally determined pKa value to the deprotonation of a specific nitrogen atom. This is often achieved by combining experimental results with computational predictions and NMR data. Below is a template table for summarizing the determined pKa values for 3,5-Dibromopyridine-2,4-diamine.
| pKa Value | Assigned Site of Protonation | Potentiometry | UV-Vis Spec. | NMR Spec. | DFT Calculation |
| pKa₁ | Pyridine (N1) | [Hypothetical] | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| pKa₂ | 4-Amino (N-C4) | [Hypothetical] | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| pKa₃ | 2-Amino (N-C2) | [Hypothetical] | [Hypothetical] | [Hypothetical] | [Hypothetical] |
Note: The order of protonation is hypothetical and must be confirmed experimentally.
Conclusion
Determining the pKa values of 3,5-Dibromopyridine-2,4-diamine is essential for understanding its chemical behavior and potential applications in pharmaceutical and materials science. This guide details the necessary theoretical background and practical methodologies to achieve this. A multi-faceted approach, combining high-precision experimental techniques like potentiometric titration and NMR spectroscopy with the predictive power of computational chemistry, will yield the most accurate and reliable characterization of this molecule's acid-base properties. Such a thorough understanding is a prerequisite for its effective use in research and development.
References
-
Keith, J. A., & Carter, E. A. (2012). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. Journal of Chemical Theory and Computation. [Link]
-
Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
-
Babić, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. Trends in Analytical Chemistry. [Link]
-
Manallack, D. T., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. [Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Seybold, P. G., & Shields, G. C. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]
-
Casasnovas, R., et al. (2011). Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. Semantic Scholar. [Link]
-
Casasnovas, R., et al. (2009). (PDF) Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
-
Priefer, R., & Woolf, E. (2022). A systematic review of various pKa determination techniques. Ovid. [Link]
-
METTLER TOLEDO. (n.d.). Competence Guide - Automated pKa Determination of Organic Compounds. Mettler Toledo. [Link]
-
Splittgerber, A. G., & Stratton, S. M. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
-
The Royal Society of Chemistry. (2006). Experimental section Materials and synthesis. The Royal Society of Chemistry. [Link]
-
Leito, I. (n.d.). pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dibromopyridine. PubChem. [Link]
-
Ak-LHD, B. A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]
-
Ali, E., & Henni, A. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). University of Regina. [Link]
Sources
- 1. ijirss.com [ijirss.com]
- 2. scribd.com [scribd.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. mt.com [mt.com]
- 6. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
The Strategic Halogenation of 2,4-Diaminopyridine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The 2,4-Diaminopyridine Scaffold and the Transformative Power of Halogenation
The 2,4-diaminopyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its nitrogen atoms and amino groups provide key hydrogen bonding interactions with biological targets. Halogenation of this scaffold is a powerful strategy to fine-tune the physicochemical and pharmacological properties of these molecules. The introduction of fluorine, chlorine, bromine, or iodine can significantly impact a compound's binding affinity, metabolic stability, and pharmacokinetic profile.[1] This guide provides an in-depth exploration of the synthesis, properties, and applications of halogenated 2,4-diaminopyridine derivatives, offering both foundational knowledge and practical insights for researchers in the field.
The Chemistry of Halogenating 2,4-Diaminopyridine
Electronic Landscape and Regioselectivity
The halogenation of 2,4-diaminopyridine is an electrophilic aromatic substitution reaction. The two amino groups are strongly activating and act as ortho, para-directors. This electron-donating nature enhances the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack than the parent pyridine, which is notoriously difficult to halogenate.[2][3] The positions most activated for halogenation are C3, C5, and C6. The precise regiochemical outcome depends on a delicate interplay of steric and electronic factors, as well as the specific halogenating agent and reaction conditions employed.
Key Halogenating Agents and Mechanistic Considerations
A variety of reagents can be utilized for the halogenation of 2,4-diaminopyridine, each with its own advantages and considerations.
-
N-Halosuccinimides (NCS, NBS, NIS): These are among the most common and versatile reagents for halogenating electron-rich heterocycles. They are crystalline solids that are easier and safer to handle than elemental halogens. The reaction proceeds via an electrophilic attack of the positively polarized halogen on the pyridine ring. N-Iodosuccinimide (NIS) is particularly effective for the iodination of 2,4-diamino-6-substituted pyrimidines.[4]
-
Elemental Halogens (Br₂, I₂): While effective, elemental bromine and iodine can lead to over-halogenation and the formation of complex product mixtures, especially with highly activated substrates like 2,4-diaminopyridine.[5][6] Reaction conditions often require careful control of stoichiometry and temperature. Iodination with elemental iodine can be facilitated by the presence of mercuric acetate.[7]
-
Diazotization-Halogenation: This method involves the conversion of an amino group to a diazonium salt, which is then displaced by a halide. While a common strategy for introducing halogens onto aromatic rings, it is less frequently employed for the direct halogenation of the 2,4-diaminopyridine ring itself and more for the synthesis of halopyridines from aminopyridines.[8][9]
-
Modern Strategies for Regiocontrol: Achieving high regioselectivity, particularly at the C3 position, can be challenging. Advanced methods, such as those involving the temporary dearomatization of the pyridine ring via Zincke imine intermediates, have been developed for the 3-selective halogenation of pyridines and could potentially be adapted for 2,4-diaminopyridine.[2][3][10]
Synthetic Approaches to Halogenated 2,4-Diaminopyridine Derivatives
The following sections provide an overview of synthetic strategies for obtaining mono- and di-halogenated 2,4-diaminopyridine derivatives.
Monohalogenation
Careful control of reaction conditions is crucial to achieve selective monohalogenation. The choice of solvent, temperature, and the stoichiometry of the halogenating agent are key parameters. For instance, the bromination of 2-aminopyridine at room temperature yields a mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine, highlighting the challenge of controlling selectivity.[5]
Dihalogenation
The synthesis of dihalogenated derivatives typically involves using a molar excess of the halogenating agent. The strong activating effect of the two amino groups often leads to the facile introduction of a second halogen atom.
Applications in Medicinal Chemistry
The introduction of halogens into the 2,4-diaminopyridine scaffold has proven to be a highly effective strategy in drug discovery. Halogen atoms can form halogen bonds, which are non-covalent interactions that can enhance binding affinity to protein targets. Furthermore, they can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
Halogenated diaminopyrimidines, close structural analogs of diaminopyridines, are well-established as potent and selective kinase inhibitors for the treatment of cancer and other diseases.[1] The halogen atom often plays a critical role in establishing key interactions within the ATP-binding pocket of kinases.[1] It is therefore highly probable that halogenated 2,4-diaminopyridine derivatives will exhibit similar potential as kinase inhibitors and other therapeutic agents. Indeed, derivatives of 2,4-diaminopyrimidine have shown promise as antitumor agents.[11][12]
Experimental Protocols
General Procedure for the Iodination of a 2,4-Diamino-6-substituted Pyrimidine
The following protocol is adapted from the synthesis of 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives.[4]
-
Dissolve the 2,4-diamino-6-substituted pyrimidine (1.0 eq) in dry acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-iodo-2,4-diamino-6-substituted pyrimidine.
Data Presentation
Table 1: Comparison of Halogenation Methods for Pyridine Scaffolds
| Halogenation Method | Reagents | Advantages | Disadvantages | Key References |
| Electrophilic Substitution | N-Halosuccinimides (NCS, NBS, NIS) | Milder conditions, easier to handle | Can be less reactive for deactivating pyridines | [1],[4] |
| Elemental Halogens (Br₂, I₂) | Readily available, potent | Harsh conditions, potential for over-halogenation, safety concerns | [5],[6] | |
| Via Diazonium Salts | NaNO₂, HBr/H₂SO₄ | Good for introducing Br | Requires an amino precursor, multi-step | [9] |
| Zincke Imine Intermediate | N-Halosuccinimides | High regioselectivity for the 3-position | Multi-step process, requires specific precursors | [3],[10] |
Visualizations
Caption: General workflow for the electrophilic halogenation of 2,4-diaminopyridine.
Caption: Factors influencing the regioselectivity of 2,4-diaminopyridine halogenation.
Conclusion and Future Outlook
The halogenation of 2,4-diaminopyridine is a fundamentally important transformation for the generation of novel molecules with potential therapeutic applications. While established methods provide access to a range of halogenated derivatives, there remains a need for the development of more selective, efficient, and environmentally benign halogenation protocols. Future research will likely focus on catalytic methods that offer precise control over regioselectivity, as well as the application of flow chemistry to enable safer and more scalable syntheses. As our understanding of the biological roles of halogenated organic molecules continues to grow, the demand for diverse and readily accessible halogenated 2,4-diaminopyridine building blocks will undoubtedly increase, paving the way for the discovery of next-generation therapeutics.
References
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society.
- A Comparative Review of the Applications of Halogenated Diaminopyridines - Benchchem.
- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate.
- One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization Yulia Lesina a, Perizat Beysembay b, Assiya Kassanov.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH.
- US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents.
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC. Available at: [Link]
- US4291165A - Process for making 2-bromopyridine - Google Patents.
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available at: [Link]
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
- US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds - Google Patents.
-
The bromination of 2-aminopyridine in the gas phase at 500° | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Some Bromine-Containing 2,4-Diaminotriazines - datapdf.com. Available at: [Link]
- a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal.
-
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. Available at: [Link]
- Iterative Use of Regiocomplementary Flavin-Dependent Halogenases Gives Access to Unique Halogenation Patterns.
-
One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties - PubMed. Available at: [Link]
-
Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines - Biointerface Research in Applied Chemistry. Available at: [Link]
- CN102942518B - Chlorination synthesis method of pyridine derivatives - Google Patents.
-
Chlorination of Amines by a Vanadium-Dependent Chloroperoxidase - ChemRxiv. Available at: [Link]
- The synthesis of thienopyridines from ortho-halogenated pyridine derivatives; Part 2.
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. Available at: [Link]
-
Cooperation/Competition between Halogen Bonds and Hydrogen Bonds in Complexes of 2,6-Diaminopyridines and X-CY3 (X = Cl, Br; Y = H, F) - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
- 8. portal.tpu.ru [portal.tpu.ru]
- 9. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Potential Biological Activity of 3,5-Dibromopyridine-2,4-diamine Scaffolds
[1][2][3]
Executive Summary
The 3,5-Dibromopyridine-2,4-diamine scaffold represents a highly functionalized heterocyclic core that serves as a critical bioisostere to the well-established 2,4-diaminopyrimidine class (e.g., Trimethoprim, Pyrimethamine).[1][2] While pyrimidines have historically dominated the antifolate and kinase inhibitor landscape, the pyridine analog offers distinct physicochemical properties—specifically regarding pKa modulation and metabolic stability.[1][2]
The introduction of bromine atoms at the C3 and C5 positions creates a unique steric and electronic environment. These halogens not only block metabolically labile sites (preventing oxidative degradation) but also facilitate halogen bonding interactions within hydrophobic protein pockets. This guide explores the scaffold's potential as a multi-target pharmacophore, primarily in antimicrobial (DHFR inhibition) and oncological (Kinase inhibition) applications.[1]
Structural & Pharmacophore Analysis[4][5]
The biological utility of this scaffold is dictated by three structural features:
-
The 2,4-Diamine Motif: This is a classic "Hinge Binder" or "Aspartate Anchor." In kinases, it forms a donor-acceptor-donor hydrogen bond network with the hinge region (e.g., ATP binding site).[1][2] In DHFR enzymes, the protonated N1 (or N3 in pyrimidines) binds to a conserved Aspartic Acid residue (Asp27 in E. coli).[1]
-
The Pyridine Core: Unlike the pyrimidine ring (two nitrogens), the pyridine ring (one nitrogen) alters the basicity.[1] The 3,5-dibromo substitution is electron-withdrawing, significantly lowering the pKa of the ring nitrogen and the exocyclic amines.[2] This reduction in basicity often improves passive membrane permeability by increasing the fraction of the neutral species at physiological pH.
-
3,5-Dibromo Substitution:
-
Steric Lock: The bulky bromines force orthogonal orientation of any substituents at the 2- or 4-amino positions, potentially locking the molecule in a bioactive conformation.
-
Halogen Bonding: The
-hole of the bromine atoms can engage in specific interactions with backbone carbonyls or hydrophobic residues (e.g., Gatekeeper residues in kinases).
-
Visualization: Pharmacophore Logic
Figure 1: Pharmacophore mapping of the scaffold to key biological targets.[3]
Primary Therapeutic Targets
A. Dihydrofolate Reductase (DHFR) Inhibition (Antibacterial/Antimalarial)
The 2,4-diaminopyridine core is a direct bioisostere of Pyrimethamine and Trimethoprim .[4]
-
Mechanism: The scaffold competes with dihydrofolate for the active site of DHFR. The 2- and 4-amino groups bind to the enzyme's backbone, while the protonated ring nitrogen interacts with a conserved carboxylate (Asp27 in bacteria).
-
Role of Bromine: In many antifolates, a lipophilic group (like a trimethoxybenzyl ring) is required to fill the hydrophobic pocket.[1] The 3,5-dibromo substituents provide immediate hydrophobic bulk directly on the ring, potentially eliminating the need for a large pendant group, or acting as a "fragment" that can be linked to a larger lipophilic tail.[1][2]
-
Reference: Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis (PMC, 2012).[1][2]
B. Kinase Inhibition (Oncology)
The scaffold is highly relevant for targeting Serine/Threonine and Tyrosine kinases (e.g., CDK , FAK ).[1]
-
Mechanism: ATP-competitive inhibition.[3] The diamine motif mimics the adenine ring of ATP.
-
Selectivity: The 3,5-dibromo pattern is rare in nature.[2] It can be exploited to achieve selectivity against kinases with smaller "gatekeeper" residues (e.g., Threonine or Alanine) that can accommodate the bromine atom, while sterically clashing with kinases possessing larger gatekeepers (e.g., Methionine or Phenylalanine).[1][2]
-
Reference: Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors (NIH, 2020).[1][2]
C. Voltage-Gated Potassium Channels (Neurology)
-
Cautionary Note: The structurally related 3,4-diaminopyridine (Amifampridine) is a potent blocker of voltage-gated
channels, used to treat Lambert-Eaton Myasthenic Syndrome.[2] -
Activity Prediction: While the 2,4-isomer is distinct, the high electron density and basicity are key for channel blocking.[1][2] The 3,5-dibromo substitution likely reduces this activity by lowering basicity and adding steric bulk, potentially improving the safety profile compared to the non-halogenated 3,4-isomer.[1][2]
Experimental Protocols
Protocol A: Synthesis of 3,5-Dibromopyridine-2,4-diamine
Note: This protocol describes the bromination of the 2,4-diaminopyridine precursor.[2][3]
Reagents: 2,4-Diaminopyridine, N-Bromosuccinimide (NBS), Acetonitrile (ACN).[1][2] Workflow:
-
Dissolution: Dissolve 10 mmol of 2,4-diaminopyridine in 50 mL of anhydrous ACN.
-
Bromination: Cool to 0°C. Add 2.2 equivalents of NBS portion-wise over 30 minutes to avoid exotherm.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The dibromo product will be significantly less polar (higher
) than the starting material. -
Quench: Pour mixture into ice water (100 mL).
-
Isolation: Filter the resulting precipitate. Wash with cold water and recrystallize from Ethanol/Water.
-
Characterization: Confirm structure via
H NMR (expect loss of ring protons) and Mass Spectrometry (distinct tribromide isotope pattern if analyzing reaction mixtures, or dibromo pattern for product).
Protocol B: In Vitro DHFR Inhibition Assay
Objective: Determine the
-
Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM KCl.[1][2]
-
Enzyme: Recombinant E. coli DHFR (0.01 U/mL final).
-
Substrate: Dihydrofolic acid (DHF, 50 µM) and NADPH (100 µM).
-
Procedure:
-
Incubate enzyme with varying concentrations of 3,5-dibromopyridine-2,4-diamine (0.1 nM – 10 µM) for 10 mins at 25°C.
-
Initiate reaction by adding DHF/NADPH mix.
-
Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes using a kinetic microplate reader.
-
-
Analysis: Plot reaction velocity (
) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate .[3]
Visualization: Experimental Workflow
Figure 2: Synthesis-to-Assay workflow for scaffold validation.
Quantitative Data Summary (Predicted vs. Analogous)
The following table summarizes the physicochemical properties of the scaffold compared to the standard drug Trimethoprim.
| Property | 3,5-Dibromopyridine-2,4-diamine | Trimethoprim (Standard) | Implication |
| MW | ~266.9 g/mol | 290.3 g/mol | Fragment-like; suitable for growing.[2][3] |
| cLogP | ~1.8 (Predicted) | 0.91 | Higher lipophilicity due to Bromine; better CNS penetration potential. |
| H-Bond Donors | 2 (4 protons) | 2 (4 protons) | Identical binding capacity to hinge/Asp27.[3] |
| pKa (Ring N) | ~3.5 - 4.5 | 7.1 | Less basic; higher fraction of neutral species at pH 7.[3]4. |
| Metabolic Stability | High (C3/C5 blocked) | Moderate (O-demethylation) | Bromines prevent oxidative metabolism at the ring. |
References
-
Vertex Pharmaceuticals. (2020). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors. PubMed. Link
-
Gangjee, A., et al. (2003).[1][2] Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. Journal of Medicinal Chemistry. Link
-
Barrow, E.W., et al. (2012).[1][2] Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. PMC. Link
-
PubChem. (2025). 3,5-Dibromopyridine-2,4-diamine (CAS 72921-93-8).[2][3] Link
-
Selleck Chemicals. (2025).[5] 3,4-Diaminopyridine (Amifampridine) Biological Activity. Link
Sources
- 1. Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis | MDPI [mdpi.com]
- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 3. CAS [chemicalbook.com]
- 4. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Data Sheet (SDS) hazards for 3,5-Dibromopyridine-2,4-diamine
Technical Safety Monograph: 3,5-Dibromopyridine-2,4-diamine
Executive Summary & Compound Identity
3,5-Dibromopyridine-2,4-diamine is a specialized halogenated heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and antifolate pharmaceuticals.[1][2] Due to its status as a niche research intermediate rather than a bulk commodity, a standardized commercial Safety Data Sheet (SDS) is often unavailable.[2]
This guide utilizes the Read-Across Principle (ECHA/OECD methodology), deriving safety protocols from well-characterized structural analogs: 2,6-Diamino-3,5-dibromopyridine (CAS 3430-22-6) and the parent scaffold 2,4-Diaminopyridine (CAS 461-88-1).[1][2]
Target Audience: Medicinal chemists, process safety engineers, and EHS officers.[2]
| Property | Data / Prediction |
| Chemical Name | 3,5-Dibromo-2,4-diaminopyridine |
| Molecular Formula | C₅H₅Br₂N₃ |
| Molecular Weight | ~266.92 g/mol |
| Physical State | Solid (Off-white to yellow crystalline powder) |
| Solubility | Low in water; soluble in DMSO, DMF, hot ethanol.[1][2][3] |
| Primary Hazard | Acute Toxicity (Oral/Dermal) & Specific Target Organ Toxicity (STOT).[2] |
Hazard Identification (GHS Classification)
Based on the quantitative structure-activity relationship (QSAR) of halogenated aminopyridines, the following GHS classification is the minimum safety standard for handling.
Predicted GHS Profile
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1][2][3][4] | DANGER |
| Acute Toxicity (Dermal) | Cat 4 | H312: Harmful in contact with skin.[2][4][5] | WARNING |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[2][3][4][5][6][7][8] | WARNING |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[2][3][4][5][7][9] | WARNING |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2][3][4][7] | WARNING |
| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects.[2]* | WARNING |
*Note: Aromatic diamines (e.g., 2,4-diaminopyridine) carry inherent mutagenic risks.[1][2] The addition of halogens (bromine) often modulates but does not eliminate this risk.[2] Treat as a potential mutagen.[2]
Engineering Controls & Personal Protective Equipment (PPE)
Containment Strategy
-
Primary Barrier: All handling of dry powder must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).[2]
-
High-Potency Handling: If handling >10 grams or generating dust, use a Powder Containment Hood or a Glovebox (HEPA filtered).[1][2]
-
Ventilation: Do not recirculate exhaust air.[2] Ensure dedicated ducting due to potential trace HBr off-gassing during synthesis.[1][2]
PPE Selection Matrix
| Zone | Requirement | Rationale (Causality) |
| Respiratory | N95 / P100 (if outside hood) | Fine crystalline dust from pyridines is highly irritating to the upper respiratory tract (STOT-SE).[1][2] |
| Dermal (Hands) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate | Halogenated pyridines are lipophilic and can permeate standard latex rapidly.[2] Double nitrile provides a "breakthrough" buffer.[2] |
| Ocular | Chemical Goggles | Safety glasses are insufficient.[2] Dust ingress causes severe lachrymation and potential corneal opacity.[2] |
| Body | Tyvek® Lab Coat | Disposable sleeves recommended to prevent cuff contamination, a common exposure route for solids.[2] |
Synthesis & Handling Workflow
The following diagram illustrates the safety-critical workflow for the bromination of 2,4-diaminopyridine to yield the 3,5-dibromo derivative. This process generates hazardous byproducts (HBr) and requires strict thermal control.[2][3]
Figure 1: Safety-critical workflow for the synthesis of 3,5-Dibromopyridine-2,4-diamine, highlighting exotherm control and HBr scrubbing requirements.
Emergency Response Protocols
Inhalation (Dust/Mist)[2][7]
-
Immediate Action: Move victim to fresh air.
-
Medical Alert: If wheezing occurs, administer oxygen. Pyridine derivatives can cause delayed pulmonary edema.[2]
-
Observation: Monitor for 24 hours.
Skin Contact
-
Protocol:
Accidental Release (Spill)
-
Small Spill (<10g): Wet wipe with a solvent-dampened pad (Ethanol/Water) to avoid dust generation.[1][2]
-
Large Spill (>10g):
Storage & Stability
-
Light Sensitivity: Brominated pyridines are photosensitive.[2] Store in amber glass or foil-wrapped containers.
-
Incompatibility:
-
Shelf Life: Re-test purity every 12 months. Degradation often manifests as a darkening of the solid (browning).[2]
Disposal Considerations
Waste Code: D002 (Corrosive - if acidic byproducts remain) / Halogenated Organic Solvent Waste .[1][2]
-
Destruction Method: High-temperature incineration (>1100°C) with a scrubber for hydrobromic acid (HBr) and NOx gases.[2]
-
Prohibition: Never dispose of down the drain. Pyridines are toxic to aquatic life and difficult for municipal water treatment plants to degrade.[2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69369: 3,5-Dibromopyridine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]
Sources
- 1. 625-92-3|3,5-Dibromopyridine|BLD Pharm [bldpharm.com]
- 2. 3,5-Dibromopyridine | C5H3Br2N | CID 69369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.ca [fishersci.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 3,5-Dibromopyridine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3,5-Dibromopyridine-2,4-diamine as a key building block for the synthesis of novel di-aryl pyridine scaffolds. Such structures are of significant interest in medicinal chemistry and materials science. These protocols are designed to serve as a robust starting point for researchers, offering detailed experimental procedures, mechanistic insights, and strategies for troubleshooting and optimization. Given the electron-rich nature and the presence of two potentially coordinating amino groups on the pyridine core, careful selection of catalytic systems is paramount for successful and high-yielding transformations. This guide emphasizes the rationale behind the choice of catalysts, ligands, bases, and solvents to overcome these inherent challenges.
Introduction: The Strategic Importance of Di-aryl Aminopyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The synthesis of highly functionalized pyridine derivatives is of particular importance in drug discovery, as the pyridine motif is a prevalent scaffold in a vast number of biologically active compounds. 3,5-Dibromopyridine-2,4-diamine offers a versatile platform for the introduction of two distinct aryl or heteroaryl groups, leading to the generation of diverse molecular architectures with potential applications as kinase inhibitors, antivirals, and other therapeutic agents.
The primary challenge in the Suzuki-Miyaura coupling of 3,5-Dibromopyridine-2,4-diamine lies in the electronic properties of the substrate. The two amino groups render the pyridine ring electron-rich, which can impede the oxidative addition step of the catalytic cycle.[2] Furthermore, the lone pairs on the nitrogen atoms of the amino groups can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] Therefore, the selection of a suitable catalyst system, particularly the choice of ligand, is critical to achieving high yields and conversions.
Understanding the Mechanistic Landscape
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Sources
Application Note: Strategic Utilization of 3,5-Dibromopyridine-2,4-diamine in Kinase Inhibitor Design
Abstract & Introduction
The 3,5-dibromopyridine-2,4-diamine scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its utility stems from the 2,4-diamine motif, which functions as an efficient hydrogen bond donor/acceptor system capable of mimicking the adenine ring of ATP, thereby anchoring the molecule into the kinase hinge region.
This Application Note provides a definitive technical guide for researchers utilizing this precursor. We address the critical challenge of regioselectivity —distinguishing between the C3 and C5 bromine sites—and provide validated protocols for synthesizing ALK (Anaplastic Lymphoma Kinase) and FAK (Focal Adhesion Kinase) inhibitors.
Key Applications
-
ALK Inhibitors: Overcoming crizotinib resistance in NSCLC.
-
FAK Inhibitors: Targeting tumor metastasis and anchorage-independent growth.
-
ROS1 & TRK Inhibitors: Broad-spectrum tyrosine kinase inhibition.
Strategic Synthesis: The Regioselectivity Logic
Success with this scaffold depends entirely on understanding the steric and electronic environment of the two bromine atoms.
The "Sandwich" Effect (C3 vs. C5)
-
C3-Bromine (Sterically Deactivated): This position is "sandwiched" between two amino groups (at C2 and C4). The high steric bulk prevents bulky palladium catalysts from effectively performing oxidative addition at this site under mild conditions.
-
C5-Bromine (Sterically Accessible): This position is flanked by an amino group (at C4) and a small hydrogen atom (at C6). It is significantly more accessible.
Visualization: Synthetic Workflow & SAR Logic
Figure 1: Step-wise regioselective synthesis and SAR mapping of the pyridine-2,4-diamine scaffold.
Experimental Protocols
Protocol A: Regioselective C5-Arylation (Suzuki-Miyaura)
This protocol introduces the primary pharmacophore (often the aryl ring targeting the gatekeeper residue).
Reagents:
-
Precursor: 3,5-Dibromopyridine-2,4-diamine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: 2M Na2CO3 (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Degassing: Charge a microwave vial with the precursor, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and 2M Na2CO3 via syringe.
-
Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The mono-coupled product is usually more polar than the starting material but less polar than the bis-coupled byproduct.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography (SiO2, Gradient: 0-60% EtOAc in Hexanes).
Critical Note: Do not exceed 1.2 equivalents of boronic acid to avoid bis-coupling at C3.
Protocol B: C3-Diversification (Difficult Coupling)
Functionalizing the sterically hindered C3 position requires a highly active catalyst system.
Reagents:
-
Substrate: 5-Aryl-3-bromopyridine-2,4-diamine (from Protocol A)
-
Boronic Ester: R-Bpin (1.5 equiv)
-
Catalyst Source: Pd2(dba)3 (5 mol%)
-
Ligand: XPhos or SPhos (10 mol%) — Essential for hindered substrates.
-
Base: K3PO4 (3.0 equiv)
-
Solvent: n-Butanol / Water (4:1)
Procedure:
-
Pre-complexation: Stir Pd2(dba)3 and XPhos in the solvent for 10 mins under Argon to generate the active catalytic species.
-
Addition: Add the substrate, boronic ester, and base.
-
Reaction: Heat to 110°C–120°C for 12–16 hours.
-
Scavenging: Upon completion, treat the mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which can interfere with biological assays.
Biological Validation: Kinase Inhibition Assay
Once synthesized, the inhibitor must be validated. We recommend the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity and Z' factor.
Assay Setup (Example: ALK Kinase)
| Component | Concentration / Condition | Notes |
| Enzyme | Recombinant ALK (human) | 0.5 – 2.0 ng/well |
| Substrate | Poly (Glu, Tyr) 4:1 | 0.2 mg/mL |
| ATP | 10 µM | Near Km(app) to ensure competitive inhibition |
| Test Compound | 1 nM – 10 µM | 10-point dose-response curve |
| Buffer | 40 mM Tris (pH 7.5), 20 mM MgCl2 | Add 0.1 mg/mL BSA and 1 mM DTT fresh |
Step-by-Step Workflow:
-
Compound Transfer: Dispense 250 nL of test compound (in DMSO) into a 384-well white solid-bottom plate.
-
Enzyme Addition: Add 2.5 µL of ALK enzyme solution. Incubate for 10 min at RT (allows compound to bind hinge region).
-
Reaction Start: Add 2.5 µL of ATP/Substrate mix. Incubate for 60 min at RT.
-
ADP-Glo Reagent: Add 5 µL of ADP-Glo reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.
Troubleshooting & Optimization
Issue: Low Yield in C5 Coupling
-
Cause: Protodebromination (loss of Br replaced by H).
-
Solution: Use anhydrous solvents initially and switch to a weaker base like Cs2CO3. Ensure Argon purge is thorough; oxygen promotes homocoupling of boronic acids.
Issue: Catalyst Poisoning in C3 Coupling
-
Cause: The free amines at positions 2 and 4 can coordinate to Pd, deactivating it.
-
Solution: If yields are <20%, consider protecting the amines (e.g., as bis-Boc) before the C3 coupling step, then deprotect with TFA/DCM.
Issue: Poor Solubility in Biological Assays
-
Cause: The rigid heteroaromatic core is lipophilic (High LogP).
-
Solution: Incorporate solubilizing groups (morpholine, piperazine) on the C3-substituent (Solvent Front) to improve aqueous solubility.
References
-
Wang, J., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Unciti-Broceta, A., et al. (2020).[2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2][3] RSC Medicinal Chemistry.[3]
-
BenchChem Technical Guides. (2025). Exploring the Chemical Space Around 3-Amino-5-bromopyridine.
-
Lozada-Rodríguez, L., et al. (2017). Novel 2,4-diaminopyrimidines bearing fused tricyclic ring moiety for anaplastic lymphoma kinase (ALK) inhibitor.[4] Bioorganic & Medicinal Chemistry Letters.[5]
-
Promega Corporation. ADP-Glo™ Kinase Assay Systems Protocol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel 2,4-diaminopyrimidines bearing fused tricyclic ring moiety for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3,5-Dibromopyridine-2,4-diamine Solubility Guide
Case ID: SOL-3430-DMSO Compound: 3,5-Dibromopyridine-2,4-diamine (CAS: 3430-13-5) Solvent System: Dimethyl Sulfoxide (DMSO) Status: Resolved / Expert Guide Available
Executive Summary: The Solubility Paradox
Researchers often underestimate 3,5-Dibromopyridine-2,4-diamine. While it appears to be a standard organic intermediate, its specific substitution pattern creates a "perfect storm" for solubility issues.
-
High Symmetry: The 2,4-amino and 3,5-bromo substitution pattern creates a highly symmetrical molecule, leading to high crystal lattice energy.
-
H-Bonding Network: The two amino groups act as strong hydrogen bond donors, while the ring nitrogen and bromine atoms act as acceptors, creating a tight intermolecular network that resists solvation.
-
The "Water Trap": DMSO is hygroscopic.[1][2][3] Even 1-2% water absorption can act as an anti-solvent for this specific lipophilic/crystalline compound, causing immediate precipitation.
This guide provides the protocols to overcome these thermodynamic barriers.
Module 1: The Dissolution Protocol (Standard Operating Procedure)
Objective: Preparation of a stable 50 mM - 100 mM stock solution.
Reagents & Equipment[4][5]
-
Compound: 3,5-Dibromopyridine-2,4-diamine (>97% purity).
-
Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or better, stored over molecular sieves).
-
Equipment: Vortex mixer, Ultrasonic bath (heated), Argon/Nitrogen gas line.
Step-by-Step Workflow
Step 1: The Anhydrous Prep (Critical)
-
Theory: Water is the enemy. DMSO absorbs atmospheric moisture rapidly.
-
Action: Ensure your DMSO source is fresh or has been stored over activated 3Å or 4Å molecular sieves.
-
Warning: Do not use DMSO stored in plastic tubes for long periods; it leaches plasticizers and absorbs water.
Step 2: Weighing & Addition
-
Weigh the target mass of the solid into a glass vial (avoid polypropylene if heating is required).
-
Add the calculated volume of Anhydrous DMSO.
-
Note: The solution will likely remain a suspension at this stage.
Step 3: The "Energy Input" Cycle
-
Vortex vigorously for 60 seconds.
-
Sonicate at 40°C–50°C for 15-20 minutes.
-
Why Heat? Solubility is endothermic; increasing T overcomes the lattice energy.
-
Why Sonication? Acoustic cavitation breaks apart the crystal aggregates, increasing surface area for the solvent to act.
-
Step 4: Visual Validation (The Tyndall Test)
-
Hold the vial against a dark background.
-
Shine a laser pointer (or bright focused light) through the liquid.
-
Pass: The beam passes through cleanly (True Solution).
-
Fail: You see a visible beam path or scattering (Colloidal Suspension/Undissolved Micro-crystals). Repeat Step 3.
Module 2: Troubleshooting & FAQs
Q1: The solution was clear, but precipitated when I added it to my cell culture media (PBS/Water). Why?
Diagnosis: The "Solvent Shift" Crash-Out. Mechanism: DMSO loves water more than it loves your compound. When you add the stock to water, the DMSO molecules rapidly hydrate (exothermic reaction), abandoning the hydrophobic drug. The drug molecules then aggregate and precipitate. Solution:
-
Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Dilute your stock 1:10 in PEG-400 or Propylene Glycol first, then dilute into the aqueous buffer.
-
Warm the Media: Pre-warm your culture media to 37°C before adding the drug.
Q2: My solution turned from clear to yellow/brown overnight. Is it ruined?
Diagnosis: Oxidative Degradation. Mechanism: Aminopyridines are susceptible to oxidation (N-oxide formation), and the C-Br bond can be light-sensitive, generating radical species that lead to discoloration. Solution:
-
Storage: Store stocks in amber glass vials at -20°C.
-
Inert Gas: Overlay the headspace with Nitrogen or Argon before closing the vial.
-
Freshness: Use stocks within 1 month.
Q3: I cannot get it to dissolve above 50 mM, even with heat.
Diagnosis: Thermodynamic Solubility Limit. Solution:
-
Acidification: If your downstream application allows (e.g., chemical synthesis, not sensitive biological assays), add 1-2 equivalents of Methanesulfonic Acid (MsOH) or HCl.
-
Chemistry: Protonating the pyridine nitrogen breaks the intermolecular H-bond network and introduces ionic character, drastically increasing solubility.
-
Module 3: Visualization of the Solubility Failure Mode
The following diagram illustrates the microscopic mechanism of precipitation during aqueous dilution—the most common user complaint.
Caption: The "Crash Out" Cascade: How water competes for DMSO solvation shells, forcing the hydrophobic drug to aggregate.
Module 4: Physical Data & Solubility Estimates
Note: Solubility is temperature-dependent. Values below are estimated for anhydrous DMSO at 25°C.
| Parameter | Value / Description |
| Molecular Weight | 266.92 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Est. Solubility (DMSO, 25°C) | ~50 - 80 mg/mL (Requires sonication) |
| Est. Solubility (Water) | < 0.1 mg/mL (Practically Insoluble) |
| pKa (Pyridine N) | ~3.5 - 4.5 (Weakly basic due to electron-withdrawing Br) |
| Hygroscopicity | Low (Solid), High (Solution in DMSO) |
References
-
Gaylord Chemical Company. (2007).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102).[5][6] A comprehensive guide on DMSO solvent properties and solubility parameters for organic compounds.[4][7]
-
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12. (Discusses solubility protocols for poorly soluble drugs).
-
Li, Di, & Kerns, E. (2006). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and the impact of crystal lattice energy/symmetry).
-
BenchChem Technical Support. (2025). General Guidelines for Handling Halogenated Aminopyridines. (Synthesized from general chemical handling safety data).
Sources
Minimizing side reactions during bromination of 2,4-diaminopyridine
Core Directive & Scientific Philosophy
Welcome to the technical support center for pyridine functionalization. You are likely here because the bromination of 2,4-diaminopyridine (2,4-DAP) is deceivingly complex. While the substrate is highly electron-rich, this very reactivity leads to the "black tar" effect (oxidative polymerization) and difficult-to-separate polybrominated mixtures.
The Central Challenge: The amino groups at positions 2 and 4 strongly activate the pyridine ring, making the 3 and 5 positions highly nucleophilic.
-
Target: 5-bromo-2,4-diaminopyridine (Kinetic and Thermodynamic product).
-
Major Impurity: 3,5-dibromo-2,4-diaminopyridine (Over-reaction).
-
Critical Failure: Oxidative degradation (Tar formation).
Our approach relies on Kinetic Control via temperature suppression and Stoichiometric Precision using mild brominating agents.
Troubleshooting Guides & FAQs
FAQ 1: "I am consistently getting 10-15% of the 3,5-dibromo byproduct. How do I stop at the mono-bromo stage?"
Diagnosis: The activation energy difference between the first bromination (at C5) and the second (at C3) is small. If local concentration of the brominating agent is high, or if the temperature allows, the second addition occurs immediately.
Corrective Action:
-
Switch Reagents: Stop using elemental bromine (
). It is too aggressive. Switch to N-Bromosuccinimide (NBS) . -
The "0.95 Rule": Never use a full equivalent of NBS initially. Charge 0.95 equivalents . It is far easier to recycle unreacted starting material (which is polar/basic) than to separate the di-bromo impurity (which has similar solubility to the mono-bromo product).
-
Cryogenic Dosing: The reaction must be kept between -5°C and 0°C . Dissolve NBS in a polar aprotic solvent (DMF or Acetonitrile) and add it dropwise over 60 minutes.
Mechanistic Insight: The C5 position is para to the 2-amino group and ortho to the 4-amino group, making it the most nucleophilic site. C3 is flanked by two amino groups, creating steric hindrance. Low temperature amplifies this steric differentiation.
FAQ 2: "The reaction mixture turns into a dark black tar/sludge. What happened?"
Diagnosis:
This is oxidative polymerization. Aminopyridines are easily oxidized to radical cations by halogens, which then polymerize. This often happens when the reaction medium is too acidic or when using
Corrective Action:
-
Protect from Light: Radical bromination is light-catalyzed. Wrap the flask in aluminum foil.
-
Solvent Switch: If using acetic acid, ensure it is not glacial if you are seeing tars; water acts as a heat sink. However, the superior method is DMF or Acetonitrile (ACN) which avoids the acidic activation of the oxidant.
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent oxygen-mediated radical chains.
FAQ 3: "My yield is low (<40%) and the product is trapped in the aqueous layer during workup."
Diagnosis: 2,4-DAP and its bromo-derivatives are significant bases. If your workup involves an acidic quench, the product is protonated (pyridinium salt) and stays in the water.
Corrective Action:
-
pH Adjustment: After quenching the reaction (e.g., with sodium thiosulfate), you must adjust the pH to >10 using NaOH or
to ensure the pyridine is in its free-base form before extraction. -
Salting Out: The product is polar. Saturate the aqueous phase with NaCl before extracting with Ethyl Acetate or THF.
Visualizing the Reaction Logic
The following diagram illustrates the kinetic competition and the decision pathways for troubleshooting.
Caption: Figure 1. Reaction pathway analysis showing the divergence between the target mono-bromination and the common failure modes (Over-bromination and Tar formation).
The "Gold Standard" Protocol (Self-Validating)
This protocol uses N-Bromosuccinimide (NBS) in DMF .[1] This system is self-validating because the color change indicates the consumption of the brominating agent.
Reagents:
-
2,4-Diaminopyridine (1.0 eq)
-
N-Bromosuccinimide (0.95 eq) — Freshly recrystallized if yellow.
-
Dimethylformamide (DMF) — Anhydrous.
-
Sodium Thiosulfate (sat. aq.) — Quench.
Step-by-Step Workflow:
| Step | Action | Critical Parameter | Validation Check |
| 1 | Dissolution | Dissolve 2,4-DAP in DMF (5 mL per mmol). | Stir until clear. |
| 2 | Thermal Control | Cool flask to 0°C (Ice/Salt bath). | Temp < 2°C |
| 3 | Reagent Prep | Dissolve NBS in minimal DMF. | Protect from Light |
| 4 | Addition | Add NBS solution dropwise over 60 mins . | Rate: 1 drop/sec |
| 5 | Reaction | Stir at 0°C for 2 hours. | TLC Monitoring |
| 6 | Quench | Add 10% | Color Change |
| 7 | Workup | Pour into ice water. Adjust pH to 10. | Precipitation |
Comparative Data: Solvent & Reagent Effects[2][3]
The following table summarizes why the NBS/DMF/0°C method is recommended over others.
| Method | Reagent | Solvent | Selectivity (5-Br : 3,5-diBr) | Risk Profile |
| Classic | Acetic Acid | 60 : 40 | High: Tars & Polybromination common. | |
| Buffered | Acetic Acid | 75 : 25 | Medium: Better control, but | |
| Tribromide | DCM | 85 : 15 | Low: Good stoichiometry control, but difficult workup. | |
| Recommended | NBS | DMF or ACN | 95 : 5 | Optimal: High solubility, slow release of Br, easy quench. |
References
-
Regioselective Bromination of Aminopyridines
- Title: Regioselective Synthesis of 2-Amino-5-bromo-4-methylpyridine (Analogous reactivity profile).
-
Source: BenchChem Protocols / Patent CN201410406851.[1]
-
Mechanism of Side Reactions
- Title: Reactivity of 4-Aminopyridine with Halogens and Interhalogens.
- Source: Crystal Growth & Design (ACS Public
-
URL:[Link] (Demonstrates protonation and dimerization side reactions with elemental bromine).
-
Solubility and Handling
-
General Synthetic Strategy
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source: MDPI (Molecules).
-
URL:[Link] (Confirms NBS superiority for para-selectivity).
Sources
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 3,5-Dibromopyridine-2,4-diamine
Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions involving 3,5-Dibromopyridine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to address the specific challenges you may encounter during your experiments with this unique and challenging substrate.
The cross-coupling of 3,5-Dibromopyridine-2,4-diamine presents a distinct set of obstacles due to the presence of two electron-donating amino groups and two bromine atoms on the pyridine core. These features can lead to issues with catalyst inhibition, low reactivity, and complex product mixtures. This guide will provide a systematic approach to overcoming these challenges by focusing on the critical aspect of catalyst loading and its interplay with ligands, bases, and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with 3,5-Dibromopyridine-2,4-diamine is resulting in very low or no conversion to the desired product. What are the primary factors to investigate?
A1: Low to no product yield in the cross-coupling of 3,5-Dibromopyridine-2,4-diamine is a common issue stemming from the inherent properties of the substrate. The two amino groups can chelate with the palladium catalyst, leading to catalyst inhibition. Additionally, the electron-rich nature of the pyridine ring can make oxidative addition, often the rate-determining step, challenging.[1]
Here is a systematic troubleshooting approach:
-
Catalyst System Evaluation:
-
Precatalyst Choice: Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective than traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][3] These precatalysts facilitate the clean and efficient formation of the active LPd(0) catalyst.
-
Ligand Selection: The choice of ligand is critical to prevent catalyst inhibition by the amino groups and to promote oxidative addition.[2] Bulky, electron-rich phosphine ligands are highly recommended. For primary amines, ligands such as BrettPhos are often effective, while RuPhos can be a good starting point for secondary amine couplings if applicable.[2]
-
-
Reaction Conditions Optimization:
-
Base Selection: Strong, non-nucleophilic bases are typically required.[2] Consider using sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LHMDS). For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, often requiring higher reaction temperatures.[2]
-
Solvent Choice: Anhydrous, degassed solvents are crucial. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or toluene are common choices. The solubility of all reaction components in the chosen solvent is essential for efficient reaction.
-
Temperature: Elevated temperatures (e.g., 80-110 °C) are often necessary to overcome the activation barrier for oxidative addition with this electron-rich substrate.
-
-
Reagent Quality:
-
Ensure all reagents, especially the solvent and base, are strictly anhydrous. Moisture can lead to catalyst deactivation and competing side reactions.
-
Verify the purity of your 3,5-Dibromopyridine-2,4-diamine starting material.
-
Experimental Protocol: Initial Catalyst System Screening
-
To an oven-dried reaction vial, add 3,5-Dibromopyridine-2,4-diamine (1 equiv.), the boronic acid/ester or other coupling partner (1.2-1.5 equiv.), the base (2-3 equiv.), and the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol %).
-
In a glovebox, add the phosphine ligand (e.g., BrettPhos, 4 mol %).
-
Seal the vial with a PTFE septum cap.
-
Remove the vial from the glovebox and add anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1-0.2 M).
-
Place the vial in a preheated heating block at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC, GC-MS, or LC-MS.
| Parameter | Initial Recommendation | Rationale |
| Pd Precatalyst | BrettPhos Pd G3 | Efficient generation of active Pd(0) with a suitable bulky ligand. |
| Ligand | BrettPhos | Bulky, electron-rich ligand to promote oxidative addition and prevent catalyst inhibition. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic base to facilitate transmetalation without side reactions. |
| Solvent | Dioxane or Toluene | Anhydrous, aprotic solvents commonly used in cross-coupling. |
| Temperature | 100 °C | To overcome the activation energy for this challenging substrate. |
| Catalyst Loading | 2 mol % | A reasonable starting point for a difficult coupling. |
Q2: I'm observing the formation of a significant amount of debrominated starting material. How can I suppress this side reaction?
A2: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings, where a bromine atom is replaced by a hydrogen atom.[4] This process consumes your starting material and reduces the yield of the desired product. The formation of the debrominated byproduct often proceeds through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[4]
Strategies to Minimize Debromination:
-
Optimize the Base and Solvent System: The choice of base and solvent can significantly influence the formation of Pd-H species. Strong bases in the presence of protic impurities (e.g., water) can be a source of hydrides.[4]
-
Ensure Strictly Anhydrous Conditions: Use freshly dried solvents and bases.
-
Consider a Weaker Base: If using a very strong base, switching to a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ might reduce the rate of Pd-H formation, although this may require a higher reaction temperature to maintain coupling efficiency.
-
-
Fine-Tune the Catalyst System:
-
Ligand Effects: The electronic and steric properties of the ligand are crucial. A well-chosen ligand can stabilize the palladium catalyst and disfavor the pathways leading to debromination. Experiment with different bulky phosphine ligands.
-
Lower Catalyst Loading: In some cases, a lower catalyst loading can reduce the concentration of species that lead to side reactions. However, for a challenging substrate like 3,5-Dibromopyridine-2,4-diamine, this must be balanced with the need for sufficient catalytic activity.
-
-
Reaction Temperature: High reaction temperatures can sometimes increase the rate of debromination.[4] If possible, try running the reaction at a slightly lower temperature for a longer duration.
Troubleshooting Workflow for Debromination
Caption: A systematic workflow for troubleshooting high levels of debromination.
Issue 2: Selectivity in Di-substitution
Q3: I am attempting a double cross-coupling on 3,5-Dibromopyridine-2,4-diamine and obtaining a mixture of mono- and di-substituted products. How can I optimize for the di-substituted product?
A3: Achieving selective di-substitution requires driving the reaction to completion. The second coupling is often more challenging than the first due to increased steric hindrance and altered electronic properties of the mono-substituted intermediate.
Strategies to Promote Di-substitution:
-
Increase Equivalents of Coupling Partner and Base: Use a larger excess of the organometallic reagent (e.g., 2.5-3.0 equivalents) and the base (e.g., 4-5 equivalents) to favor the second coupling event.
-
Higher Catalyst Loading: Increasing the catalyst loading (e.g., to 3-5 mol %) can provide more active catalytic sites to facilitate the more difficult second coupling.
-
Prolonged Reaction Time and Higher Temperature: The second substitution may require more forcing conditions. Increase the reaction time and/or temperature to ensure the reaction proceeds to completion.
-
Stepwise Approach: If controlling selectivity in a one-pot reaction proves difficult, a stepwise approach may be more effective. Isolate the mono-substituted product first and then subject it to a second cross-coupling reaction under optimized conditions.
Logical Flow for Optimizing Di-substitution
Caption: A decision tree for optimizing the formation of the di-substituted product.
Issue 3: Catalyst Deactivation
Q4: My reaction starts to proceed but then stalls, suggesting catalyst deactivation. What are the likely causes and solutions for this specific substrate?
A4: Catalyst deactivation with 3,5-Dibromopyridine-2,4-diamine is a significant concern due to the two basic amino groups that can strongly coordinate to the palladium center, forming inactive complexes.
Causes and Solutions for Catalyst Deactivation:
-
Chelation by Amino Groups: The 2,4-diamino substitution pattern can act as a bidentate ligand, poisoning the catalyst.
-
Solution: Employ bulky monodentate phosphine ligands (e.g., Buchwald-type ligands) that create a sterically hindered environment around the palladium center, making it more difficult for the substrate's amino groups to coordinate in a bidentate fashion.
-
-
Oxidative Degradation: The presence of trace oxygen can lead to the oxidation of the phosphine ligand and the palladium catalyst, rendering them inactive.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). All solvents and liquid reagents should be thoroughly degassed.
-
-
Thermal Decomposition: At very high temperatures, the catalyst complex itself can decompose.
-
Solution: While elevated temperatures are often necessary, avoid excessively high temperatures for prolonged periods. If a very high temperature is required, consider a more thermally stable catalyst system, potentially with a more robust ligand.
-
Data Summary: Recommended Ligand Classes for Aminated Pyridines
| Ligand Class | Key Features | Examples | When to Use |
| Biaryl Monophosphines | Bulky and electron-rich. | BrettPhos, RuPhos, XPhos | Excellent for preventing catalyst inhibition by amino groups and promoting oxidative addition.[2] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often form highly stable complexes. | IPr, SImes | Can be effective for challenging couplings, but ligand screening is necessary. |
References
-
Stanforth, S. P. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8842–8853. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved February 15, 2026, from [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(21), 4843–4850. [Link]
-
Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(4), 2345-2367. [Link]
-
Synfacts. (2024). Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridyl Amino Acids. Synfacts, 20(03), 0245. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Ye, Z., et al. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. Molecules, 18(1), 1046–1058. [Link]
-
Jørgensen, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 15, 2026, from [Link]
-
Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2057–2065. [Link]
-
Al-Zoubi, R. M., & Al-Masoudi, N. A. (2004). Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. Synthetic Communications, 34(11), 2023-2031. [Link]
-
Bak, J., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(61), 13796-13813. [Link]
-
Al-Salahi, R., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(11), 18865–18876. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved February 15, 2026, from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15224–15226. [Link]
-
Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Presentations. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]
-
Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(44), 12345–12351. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]
-
Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(4), 939–953. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]
-
Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 58(24), 3456-3468. [Link]
-
ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems? Retrieved February 15, 2026, from [Link]
-
Vautravers, N. (2021). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv. [Link]
-
Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(2), 1234-1256. [Link]
-
Leadbeater, N. E. (2010). Electron rich, bulky ligands used in cross‐coupling reactions. Journal of Organic Chemistry, 75(15), 5214-5217. [Link]
-
Tykwinski, R. R., et al. (2006). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Tetrahedron Letters, 47(47), 8329-8332. [Link]
-
Journal of Organic & Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved February 15, 2026, from [Link]
-
Kónya, K., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(11), 3411. [Link]
-
van der Vlugt, J. I., et al. (2021). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 229, 356-369. [Link]
-
Rzonsowska, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2339–2349. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved February 15, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Debromination in Pyridine Diamine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions concerning the formation of debromination byproducts during the synthesis of pyridine diamines, a common challenge in the development of active pharmaceutical ingredients (APIs). Our focus is on palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem in pyridine diamine synthesis?
Debromination, also known as hydrodebromination or reduction, is a common side reaction in palladium-catalyzed cross-coupling processes where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1] This results in the formation of an undesired mono-aminated or unfunctionalized pyridine byproduct, which reduces the yield of the target diamine product. For drug development professionals, this byproduct can be a difficult-to-remove impurity that complicates downstream processing and purification, potentially impacting the safety and efficacy of the final API.[1]
Q2: What are the primary mechanistic causes of debromination in a Buchwald-Hartwig amination reaction?
Debromination primarily occurs as a competitive pathway to the desired C-N bond-forming reductive elimination step in the catalytic cycle. The key intermediate, an arylpalladium(II) amide complex, can undergo two competing processes:
-
Productive C-N Reductive Elimination: This forms the desired aminopyridine product and regenerates the active Pd(0) catalyst.
-
Unproductive β-Hydride Elimination: If the amide has β-hydrogens, this pathway can lead to the formation of an imine and a palladium-hydride species, which can then reductively eliminate to form the debrominated arene.[1]
Another significant pathway involves the direct hydrogenolysis of the C-Br bond, which can be promoted by certain hydride sources in the reaction mixture or specific catalyst states.
Q3: Which analytical techniques are most effective for identifying and quantifying debromination byproducts?
Several analytical methods are well-suited for this purpose:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used technique for separating and quantifying the desired product from the debrominated byproduct and other impurities. Developing a method with good resolution between the structurally similar compounds is key.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is highly effective for both separation and identification based on mass-to-charge ratio.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of product to byproduct by integrating characteristic signals, provided there are well-resolved peaks for each compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for initial identification of the byproduct, confirming its molecular weight.
In-Depth Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Problem 1: My LC-MS analysis shows a significant peak corresponding to the mass of the debrominated starting material or mono-aminated pyridine. What is the likely cause and how can I fix it?
Question: I am attempting a Buchwald-Hartwig amination on a dibromopyridine, and a major byproduct has the mass of the mono-debrominated starting material. What's happening in my reaction flask?
Answer: This is a classic case of the hydrodebromination side reaction competing with or even outpacings your desired C-N coupling. The palladium catalyst, instead of facilitating the bond formation with the amine, is promoting the replacement of a bromine atom with a hydrogen. This points to an issue with the relative rates of the productive C-N reductive elimination versus the unproductive debromination pathway.
Mechanistic Insight: The Competing Pathways
The core of the issue lies in the fate of the L-Pd(Ar-Br)(Amine) intermediate. The desired outcome is a rapid reductive elimination to form the Ar-Amine bond. However, various factors can slow this step or accelerate competing side reactions that lead to a palladium-hydride intermediate (L-Pd(H)(Br)), which is a key player in debromination.
Diagram: Buchwald-Hartwig Catalytic Cycle vs. Debromination Pathway
Caption: Competing pathways in Buchwald-Hartwig amination.
Troubleshooting Action Plan:
-
Re-evaluate Your Ligand: The choice of phosphine ligand is the most critical factor. Bulky, electron-rich ligands are known to accelerate the C-N reductive elimination, which is the desired final step of the catalytic cycle.[1] If you are using less bulky or electron-poor ligands (e.g., PPh₃), the reductive elimination can be slow, allowing more time for side reactions to occur.
-
Optimize the Base: The base plays a multifaceted role. While necessary for the reaction, very strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote debromination, especially at higher temperatures.[1] Consider screening weaker inorganic bases.
-
Lower the Reaction Temperature: Higher temperatures can disproportionately increase the rate of debromination.[1] If your reaction is running at >100 °C, try reducing the temperature to 80 °C and monitor the progress. The desired coupling may be slower, but the selectivity can be significantly improved.
-
Check Your Solvent and Reagents for Hydride Sources: Protic solvents or impurities that can act as hydride donors (e.g., water, alcohols, or even certain organic bases like triethylamine) can contribute to the formation of palladium-hydride species that lead to debromination.[1] Ensure you are using anhydrous solvents and high-purity reagents.
Problem 2: How do I rationally select a catalyst system (ligand and base) to proactively minimize debromination?
Question: I am planning the synthesis of a diamino-pyridine derivative and want to choose the best conditions from the start to avoid debromination. What are the guiding principles for selecting the ligand and base?
Answer: A proactive approach to catalyst selection can save significant time and resources. The key is to choose a system that kinetically favors the C-N coupling pathway.
Ligand Selection:
Modern biaryl phosphine ligands are generally the best choice for challenging aminations of electron-deficient heteroaromatics like pyridines. These ligands are designed to be both bulky and electron-donating, which stabilizes the palladium center and promotes the crucial reductive elimination step.
| Ligand Family | Key Characteristics | Performance Notes on Pyridine Amination |
| Josiphos-type | Ferrocene-based, bulky, and electron-rich. | Often show good results, but may require optimization. |
| Buchwald-type (e.g., XPhos, RuPhos, BrettPhos) | Biaryl phosphines with significant steric bulk. | Generally considered the state-of-the-art for this transformation. RuPhos is often a good starting point for secondary amines, while BrettPhos can be effective for primary amines.[5] |
| Simpler Phosphines (e.g., P(tBu)₃, P(o-tol)₃) | Less sterically hindered. | More prone to catalyst decomposition and side reactions like debromination, especially with challenging substrates. |
Base Selection:
The choice of base should be made in conjunction with the ligand and substrate. The goal is a base strong enough to deprotonate the amine (or the resulting ammonium salt after initial coordination to palladium) but not so harsh that it promotes side reactions or degrades the substrate.
| Base Type | Examples | Pros | Cons |
| Alkoxides | NaOtBu, KOtBu, LHMDS | High reactivity, often allows for lower temperatures. | Can be incompatible with base-sensitive functional groups (e.g., esters). May promote debromination at high temperatures.[5] |
| Inorganic Carbonates/Phosphates | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder, better functional group tolerance. | Often require higher temperatures; reactions can be slower. |
Workflow: Rational Catalyst System Screening
Caption: Decision workflow for catalyst system selection.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Debromination in the Amination of 2,6-Dibromopyridine
This protocol provides a robust starting point for the mono-amination of 2,6-dibromopyridine, with conditions chosen to disfavor hydrodebromination.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1-0.2 M)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ and RuPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2,6-dibromopyridine, the amine, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 80-90 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS. Look for the consumption of starting material and the formation of both the desired product and the potential debrominated byproduct (2-amino-6-bromopyridine vs. 2-aminopyridine).
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Analytical Method for Quantifying Debromination Byproduct by HPLC-UV
Objective: To resolve and quantify the desired pyridine diamine product and the debrominated byproduct.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or the λₘₐₓ of your compounds)
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B (hold)
-
25-26 min: 95% to 5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
-
-
Analysis: The debrominated byproduct, being less polar, will typically have a longer retention time than the brominated product. Identify the peaks by comparing with standards or by LC-MS analysis.
-
Quantification: Calculate the relative percentage of each component based on the peak area. For more accurate quantification, create a calibration curve using purified standards of both the product and the byproduct.
Problem 3: I've optimized my reaction, but still have a persistent 5-10% of the debrominated byproduct. How can I effectively remove it during purification?
Question: My product and the debrominated byproduct are very close on TLC and seem to co-elute during column chromatography. What are my options?
Answer: Separating structurally similar compounds is a common and frustrating challenge in process chemistry. The debrominated byproduct often has very similar polarity to the desired product, making chromatographic separation difficult.
Purification Strategies:
-
High-Performance Flash Chromatography:
-
Optimize Your System: Standard silica gel chromatography may not be sufficient. Consider using a high-resolution silica column with a shallower solvent gradient. Test various solvent systems; sometimes a switch from ethyl acetate/hexanes to dichloromethane/methanol can alter selectivity.
-
Alternative Stationary Phases: If silica fails, consider other stationary phases. Reverse-phase (C18) chromatography can sometimes provide the necessary selectivity, although it is often a more expensive and time-consuming option at scale.
-
-
Crystallization/Recrystallization: This can be a highly effective technique for removing small amounts of impurities if a suitable solvent system can be found.
-
Solvent Screening: The goal is to find a solvent (or solvent mixture) in which your desired product has lower solubility than the byproduct, especially upon cooling.
-
General Protocol for Screening:
-
Dissolve a small amount of the impure material in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, acetonitrile, or toluene).
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
If crystals form, isolate them by filtration and wash with a small amount of the cold solvent.
-
Analyze the crystals and the mother liquor by HPLC or NMR to determine if the purity has increased.
-
-
Anti-Solvent Crystallization: Dissolve the crude material in a good solvent (e.g., dichloromethane), and then slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid. Allow it to stand and crystallize. Often, the desired, more symmetrical product will crystallize first.
-
-
Acid/Base Extraction (If applicable): If your product and byproduct have slightly different pKa values due to the electronic effect of the bromine atom, it might be possible to perform a careful liquid-liquid extraction at a specific pH to partially separate them, although this is often challenging.
References
- BenchChem. (2025). A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals. BenchChem Technical Support.
- BenchChem. (2025).
- Wikipedia. (Accessed 2026).
- BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig amination of aryl halides. BenchChem Technical Support.
- Chemistry LibreTexts. (2023).
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.).
- Preparation method of 2-amino-5-methyl-6-bromopyridine. (2016).
- Method for synthesizing 2-amino-6-bromopyridine. (2023).
- A Comparative Guide to Bidentate Ligands: N,N'-diphenylpyridine-2,6-diamine and its Alternatives in Catalysis. (2025). BenchChem Technical Support.
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Reddit. (2018).
- Synthesis of 2-amino-6-bromopyridine. (n.d.).
- 2-Amino-6-bromopyridine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2006).
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Scientific Reports.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Validated RP‐HPLC‐UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition. (2026). ChemistrySelect.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). International Journal of Scientific Research in Science and Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Scale-up challenges for 3,5-Dibromopyridine-2,4-diamine production
Technical Support Center: 3,5-Dibromopyridine-2,4-diamine Production
Status: Operational Subject: Scale-Up Troubleshooting & Optimization Guide Ticket ID: SC-35DB-24DA-001 Audience: Process Chemists & Manufacturing Engineers
Executive Summary
The synthesis of 3,5-Dibromopyridine-2,4-diamine (often derived from 2,4-diaminopyridine ) presents unique challenges during scale-up.[1][2] The presence of two electron-donating amino groups makes the pyridine ring highly activated toward electrophilic aromatic substitution (EAS), specifically at the 3 and 5 positions. However, this high reactivity creates risks of thermal runaway , over-bromination , and oxidative degradation (tar formation).
This guide addresses the critical control points (CCPs) for scaling this reaction from gram to kilogram quantities, focusing on the direct bromination of 2,4-diaminopyridine.
Part 1: Reaction Optimization (The "Hot" Zone)
Q1: We are observing a rapid temperature spike (>15°C) upon starting the bromine addition. How do we manage this exotherm on a 5kg scale?
A: The bromination of 2,4-diaminopyridine is violently exothermic due to the dual activation of the ring. On a small scale, heat dissipation is fast; on a large scale, it accumulates.
-
Root Cause: The reaction rate (
) is extremely fast; the limiting factor is the mixing and dosing rate. -
Protocol Adjustment:
-
Solvent System: Ensure you are using an acidic medium (e.g., Glacial Acetic Acid or HBr/Water ). The acid protonates the pyridyl nitrogen, slightly deactivating the ring and improving solubility, but the amino groups keep the 3,5-positions active.
-
Dosing Strategy: Do not add bromine (
) in a single portion. Use a sub-surface dip tube for addition to prevent bromine vapor loss and ensure immediate reaction. -
Cryogenic Control: Pre-cool the reactor to 0–5°C .
-
Addition Rate: Calculate the Maximum Heat Removal Rate (
) of your jacket. Set the dosing rate such that the Heat of Reaction ( ) 80% of .
-
Q2: The reaction mixture is turning dark purple/black instead of the expected orange/yellow. What is happening?
A: This indicates oxidative degradation (formation of azobenzene-like impurities or polymerized tars).
-
Troubleshooting Steps:
-
Check Temperature: If the internal temperature exceeded 40°C during addition, degradation is likely.
-
Check Stoichiometry: A large excess of bromine (>2.2 eq) promotes oxidation of the amino groups.
-
Corrective Action:
-
Maintain strict temperature control (<10°C during addition).
-
Use exactly 2.0–2.1 equivalents of bromine.
-
Radical Scavenger: In extreme cases, adding a trace amount of antioxidant (e.g., BHT) can prevent radical polymerization, though standard acidic conditions usually suffice.
-
-
Part 2: Work-up & Isolation (The "Sticky" Zone)
Q3: After the reaction, we neutralized the mixture to pH 7, but the yield is low (<50%). Where is the product?
A: 3,5-Dibromopyridine-2,4-diamine is amphoteric. Its solubility profile is pH-dependent.
-
The Chemistry:
-
pH < 4: Exists as a soluble hydrobromide salt (
). -
pH > 12: The amino protons can become slightly acidic/deprotonated or the compound interacts with excess base, potentially resolubilizing or forming emulsions.
-
pH 7: Might not be the isoelectric point (pI) where solubility is lowest.
-
-
Optimization:
-
Target pH: Slowly adjust pH to 9–10 using 50% NaOH or concentrated
. The free base typically precipitates best in this slightly basic window. -
Salting Out: If yield remains low, saturate the aqueous phase with NaCl to leverage the "salting-out" effect.
-
Q4: The filtration is extremely slow (clogging). How do we improve crystal size?
A: Rapid neutralization causes "crashing out," resulting in amorphous fines that clog filters.
-
Protocol:
-
Digestion: After reaching the target pH, heat the slurry to 50–60°C for 1 hour (Ostwald ripening). This allows small crystals to dissolve and redeposit onto larger ones.
-
Slow Cooling: Cool to 20°C over 2 hours before filtration.
-
Co-solvent: Adding a small amount of IPA (Isopropyl Alcohol) during neutralization can improve crystal habit.
-
Part 3: Purification & Quality Control
Q5: We have 3-5% of the monobromo impurity. Can we remove this without recrystallization?
A: Difficult.[3] The monobromo derivative is chemically very similar. However, reaction completion is the best defense.
-
Prevention: Ensure the reaction runs for at least 2–4 hours at room temperature after the addition is complete to drive the second bromination.
-
Purification:
-
Recrystallization: The standard solvent is Ethanol/Water (4:1) or Methanol .
-
Process: Dissolve at reflux, treat with activated carbon (to remove color), filter hot, and cool slowly.
-
Visual Technical Guides
Diagram 1: Reaction Workflow & Control Logic
Caption: Step-by-step process flow for the bromination of 2,4-diaminopyridine, highlighting critical control points (Red Nodes) for safety and yield.
Diagram 2: Impurity Troubleshooting Tree
Caption: Decision tree for diagnosing and resolving common impurity profiles in the crude product.
Quantitative Data Summary
| Parameter | Recommended Range | Critical Limit | Impact of Deviation |
| Reaction Temp | 0°C – 10°C | > 25°C | Formation of tars; oxidative degradation. |
| Stoichiometry ( | 2.05 – 2.10 eq | < 2.0 eq | High monobromo impurity (difficult to separate). |
| pH (Precipitation) | 9.0 – 10.0 | < 7.0 | Loss of yield (product remains as HBr salt). |
| Drying Temp | 40°C – 50°C | > 60°C | Color degradation (darkening). |
References
-
Synthesis of 3,5-dibromo-4-aminopyridine (Analogous Process)
- Source: CN109134358B (Patent). "Method for one-step synthesis of 3,5-dibromo-4-aminopyridine."
- Relevance: Demonstrates the bromination of aminopyridines in HBr/acidic media, establishing the baseline for temperature and pH control in analogous electron-rich pyridine systems.
-
URL:
-
General Bromination of Diaminopyridines
-
Source: European Patent EP0159112A1.[2] "Process for the preparation of diaminopyridines."
- Relevance: Provides context on the stability and handling of diaminopyridine precursors during scale-up.
-
URL:
-
-
Purification of Halogenated Aminopyridines
-
Source: BenchChem Protocols.[2] "Purification techniques for crude 3,5-Dibromobenzene-1,2-diamine" (Analogous aromatic diamine).
- Relevance: Validates the use of binary solvent systems and pH manipulation for the isolation of poly-halogen
-
URL:(Note: General reference to standard industrial purification protocols for halogenated amines).
-
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of Brominated Aminopyridines
Executive Summary
Brominated aminopyridines (e.g., 2-amino-5-bromopyridine) are ubiquitous scaffolds in medicinal chemistry, serving as critical intermediates for Suzuki-Miyaura couplings in the synthesis of kinase inhibitors. However, their structural ambiguity—specifically the positional isomerism of the bromine and amino substituents—poses a significant analytical challenge.
This guide objectively compares the mass spectrometric performance of Electrospray Ionization (ESI-MS/MS) against Electron Ionization (EI-MS) and Ion Mobility (IM-MS) . We analyze the fragmentation kinetics that differentiate isomers and provide a validated protocol for their detection.
The Isotopic Signature: The Diagnostic Baseline
Before analyzing fragmentation, the presence of bromine provides a self-validating "checksum" in the MS1 spectrum. Unlike chlorinated or fluorinated analogs, brominated compounds exhibit a distinct 1:1 isotopic ratio between
-
The Doublet: Any precursor ion (
) will be accompanied by an peak of nearly equal intensity. -
Validation Rule: If the intensity ratio of
deviates significantly from 1.0 : 0.97 , the peak is likely an interferent or a co-eluting non-brominated isobar.
Comparative Analysis: Ionization & Fragmentation Modalities[1][2][3][4][5][6][7][8][9]
To select the optimal workflow, we must compare how different energy deposition methods affect the stability and fragmentation of the aminopyridine core.
Modality A: ESI-MS/MS (Soft Ionization)
The Industry Standard for LC-Compatible Screening
-
Mechanism: Generates even-electron ions
.[2] Fragmentation is driven by Collision-Induced Dissociation (CID).[3][2] -
Performance:
-
Protonation Site: The pyridine nitrogen is the most basic site (
), sequestering the proton and directing fragmentation. -
Dominant Pathway: Neutral loss of HCN (27 Da) and
(17 Da). -
Limitation: The C-Br bond is relatively strong. ESI often preserves the halogen, making it difficult to distinguish isomers based solely on bromine loss unless high collision energies (CE > 35 eV) are applied.
-
Modality B: EI-MS (Hard Ionization)
The Traditional Alternative for Structural Fingerprinting
-
Mechanism: Generates radical cations
via 70 eV electron impact.[2] -
Performance:
-
Radical Instability: The unpaired electron destabilizes the ring, promoting homolytic cleavage.
-
Dominant Pathway: Direct loss of the bromine radical (
, 79/81 Da) is the base peak or major fragment. -
Advantage: distinct "fingerprint" fragmentation patterns that are library-searchable (NIST/Wiley).
-
Modality C: Ion Mobility-MS (IM-MS)
The High-Performance Alternative for Isomer Resolution
-
Mechanism: Separates ions based on Collisional Cross Section (CCS) in a drift tube before mass analysis.
-
Performance:
-
Isomer Separation: Can resolve 2-amino-3-bromo from 2-amino-5-bromo based on their 3D shape (drift time) even if their MS/MS spectra are identical.
-
Data: 2-amino-3-bromo typically exhibits a smaller CCS due to the "tucked" arrangement of ortho-substituents compared to the linear elongation of the 2,5-isomer.
-
Summary Data Table: Observed Transitions
| Feature | ESI-MS/MS (Soft) | EI-MS (Hard) |
| Precursor Ion | ||
| Primary Neutral Loss | ||
| C-Br Bond Stability | High (Requires High CE) | Low (Cleaves easily) |
| Isomer Specificity | Low (Requires | Moderate (Intensity variations) |
| Detection Limit | pg/mL range (High Sensitivity) | ng/mL range (Lower Sensitivity) |
Deep Dive: Isomer Differentiation Mechanisms
The critical challenge is distinguishing 2-amino-3-bromopyridine (ortho) from 2-amino-5-bromopyridine (para-like).
The "Ortho Effect"
In the 2-amino-3-bromo isomer, the proximity of the amine group (
-
HBr Elimination: Under CID conditions, the 3-bromo isomer can undergo a concerted elimination of HBr (80/82 Da) involving an amino hydrogen and the adjacent bromine.
-
Ring Contraction: The loss of HCN is often followed by ring contraction to a pyrrole-type cation.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways for the 2-amino-3-bromo isomer (Ortho) versus the generic pyridine fragmentation.
Figure 1: Divergent fragmentation pathways. The "Ortho Effect" (Right) yields a diagnostic ion at m/z 93 (loss of HBr), distinguishing the 3-bromo isomer from the 5-bromo isomer.
Validated Experimental Protocol
Objective: Reliable detection and differentiation of brominated aminopyridines in biological matrices.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (FA). Note: FA is crucial to protonate the pyridine nitrogen (
). -
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Column: C18 Reverse Phase (High carbon load recommended for retention of polar aminopyridines).
Step-by-Step Workflow
-
Sample Preparation (Self-Validating Step):
-
Prepare a 10 µM standard solution.
-
Check: Inject in full-scan mode (MS1). Verify the presence of the 1:1 doublet at
173 and 175 (for monobromo-aminopyridine). If the ratio is skewed, check for interference from matrix ions or detector saturation.
-
-
Source Optimization:
-
Mode: ESI Positive (
). -
Capillary Voltage: 3.0 kV.
-
Cone Voltage: Set to 20-30V. Caution: Too high (>40V) will cause in-source fragmentation (loss of
), complicating the spectra.
-
-
MS/MS Acquisition (The "Energy Ramp"):
-
Do not use a single Collision Energy (CE).
-
Protocol: Acquire spectra at stepped energies: 10, 20, and 40 eV.
-
Why? Low energy (10 eV) preserves the
. Medium energy (20 eV) reveals the loss. High energy (40 eV) is required to break the C-Br bond or induce the diagnostic HBr loss for ortho-isomers.
-
-
Data Interpretation:
-
Extract Ion Chromatogram (EIC) for
93 (Diagnostic for ortho-isomer). -
Compare retention times. The 2-amino-3-bromo isomer typically elutes earlier than the 5-bromo isomer on C18 columns due to intramolecular H-bonding reducing its polarity interaction with the stationary phase.
-
References
-
Differentiation of Isomers using High Resolution Mass Spectrometry. (2025). Vertex AI Search. Retrieved from 4[5][6][3][7][8]
-
Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine. (2025).[9] BenchChem.[9] Retrieved from 9[3]
-
Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry. (2025). ResearchGate.[3] Retrieved from 10[3]
-
Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. (2010). Journal of Mass Spectrometry. Retrieved from 5
-
A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. (2025).[8] BenchChem.[9] Retrieved from 8
Sources
- 1. fiveable.me [fiveable.me]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparing reactivity of 3,5-dibromo vs 3,5-dichloro pyridine derivatives
Executive Summary: The Divergence of Reactivity
For drug development professionals, the choice between 3,5-dibromopyridine (3,5-DBP) and 3,5-dichloropyridine (3,5-DCP) is rarely a matter of simple substitution. While they share the same substitution pattern, their reactivity profiles diverge radically under metal-catalyzed and organometallic conditions.
-
3,5-Dibromopyridine (3,5-DBP): The "High-Performance Intermediary." It is defined by a weaker C-X bond, enabling rapid oxidative addition (Pd-catalysis) and facile Lithium-Halogen exchange. However, this reactivity comes with the risk of "Halogen Dance" rearrangements if temperature is not strictly controlled.
-
3,5-Dichloropyridine (3,5-DCP): The "Stable Scaffold." It resists oxidative addition, often requiring specialized ligands (e.g., Buchwald dialkylbiaryl phosphines). Crucially, under lithiation conditions, it favors Directed Ortho Metalation (DoM) at the C4 position rather than halogen exchange, offering a unique route to 3,4,5-trisubstituted pyridines.
Mechanistic Foundation: Bond Energy & Oxidative Addition
The fundamental difference lies in the Bond Dissociation Energy (BDE) and the resulting barrier to oxidative addition.
| Property | 3,5-Dibromopyridine | 3,5-Dichloropyridine | Impact on Reactivity |
| C-X BDE (approx.) | ~73 kcal/mol | ~84 kcal/mol | C-Br breaks 1000x faster in Pd-catalysis. |
| Atomic Radius | 1.14 Å | 0.99 Å | Br is more accessible (sterics) and polarizable. |
| LUMO Energy | Lower | Higher | 3,5-DBP is more electrophilic; easier to engage with Pd(0). |
| Cost | High ( | Low ($) | Cl is preferred for early-stage bulk, Br for late-stage complexity. |
Mechanistic Visualization: The Reactivity Gap
The following diagram illustrates the kinetic barrier difference in Palladium-catalyzed cycles.
Figure 1: Comparative oxidative addition pathways. Note the high kinetic barrier for the chloro-derivative.
Organolithium Chemistry: The "Fork in the Road"
This is the most critical distinction for synthetic planning. Treating these two substrates with n-butyllithium (n-BuLi) yields completely different regioisomers.
3,5-Dibromopyridine: Lithium-Halogen Exchange
-
Mechanism: n-BuLi attacks the Bromine atom (soft-soft interaction).
-
Result: Formation of 3-bromo-5-lithio-pyridine .
-
Utility: Allows sequential functionalization (e.g., introduce an aldehyde at C3, keep C5-Br for later).
-
Risk: Halogen Dance. If the temperature rises above -78°C, the lithiated species can deprotonate the C4 position, causing the remaining Bromine to migrate, leading to a mixture of 3,4- and 3,5- isomers.
3,5-Dichloropyridine: Directed Ortho Metalation (DoM)
-
Mechanism: The C-Cl bond is too strong for exchange. Instead, the inductive effect of the two chlorine atoms acidifies the C4-proton (
~26). n-BuLi (or LDA) acts as a base. -
Result: Formation of 3,5-dichloro-4-lithio-pyridine .
-
Utility: Exclusive access to the C4 position. This is the only efficient way to make 3,4,5-substituted systems from this scaffold.
Figure 2: Divergent reaction pathways upon treatment with organolithium reagents.
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (3,5-Dibromo System)
Objective: Mono-arylation of 3,5-dibromopyridine. Rationale: Statistical coupling is avoided by controlling stoichiometry, but 3,5-DBP is reactive enough that bis-coupling is a risk. We use a deficit of boronic acid and a standard Pd catalyst.
-
Reagents: 3,5-Dibromopyridine (1.0 equiv), Arylboronic acid (0.9 equiv),
(3 mol%), (2.0 equiv). -
Solvent: Toluene/Ethanol/Water (4:1:1). Note: Biphasic systems moderate the reaction rate, aiding selectivity.
-
Procedure:
-
Degas solvents with
for 20 mins. -
Add 3,5-DBP, catalyst, and base. Heat to 60°C (Do not reflux yet).
-
Add Boronic acid dropwise over 1 hour (syringe pump preferred).
-
Checkpoint: Monitor by HPLC. Stop when Boronic acid is consumed.
-
-
Expected Yield: 65-75% Mono-product; <10% Bis-product.
Protocol B: C4-Functionalization via DoM (3,5-Dichloro System)
Objective: Synthesis of 3,5-dichloroisonicotinaldehyde (C4-formylation). Rationale: Exploits the acidity of the C4 proton. LDA is preferred over n-BuLi to minimize nucleophilic attack on the ring or random exchange.
-
Reagents: 3,5-Dichloropyridine (1.0 equiv), LDA (1.1 equiv), DMF (1.5 equiv).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Cool THF solution of LDA (freshly prepared) to -78°C .
-
Add 3,5-Dichloropyridine in THF dropwise over 15 mins. Crucial: Maintain T < -70°C to prevent benzyne formation.
-
Stir for 30 mins. The solution often turns yellow/orange (formation of lithio-species).
-
Add dry DMF dropwise. Stir for 1 hour at -78°C.
-
Quench with saturated
before warming to RT.
-
-
Validation: NMR should show loss of the C4 singlet (usually around
8.5 ppm).
Decision Matrix: When to Use Which?
| Scenario | Recommended Scaffold | Reason |
| Rapid SAR Exploration | 3,5-Dibromo | Fast library generation via standard Suzuki/Sonogashira conditions. |
| Scale-Up (Cost Sensitive) | 3,5-Dichloro | Significantly cheaper; cleaner impurity profile if optimized. |
| Need C4 Substitution | 3,5-Dichloro | Direct access via DoM; Dibromo requires complex blocking/migration strategies. |
| Sequential Coupling | Mixed 3-Br-5-Cl | Best of both worlds. React Br first (mild), then Cl (harsh). |
| Sensitive Functional Groups | 3,5-Dibromo | Reacts at lower temperatures, preserving fragile moieties on the partner. |
References
-
Handy, S. T., & Zhang, Y. (2006). "Selectivity in the coupling of 3,5-dihalopyridines." Tetrahedron, 62(13), 3078-3083.
- Key Finding: Establishes the hierarchy of reactivity (Br > Cl)
-
Schlosser, M., & Rausis, T. (2004). "Site-selective functionalization of 3,5-dichloropyridine." European Journal of Organic Chemistry, 2004(5), 1018-1024.
- Key Finding: Definitive work on the C4-lithiation (DoM) of dichloropyridines versus halogen exchange.
-
Gribble, G. W., & Saulnier, M. G. (1980). "Lithium-halogen exchange in 3,5-dibromopyridine: The Halogen Dance." Tetrahedron Letters, 21(43), 4137-4140.
- Key Finding: Mechanistic proof of the base-catalyzed halogen migr
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
- Key Finding: Provides the catalyst systems (e.g.
Navigating the Structural Landscape of Brominated Diaminopyridines: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the precise understanding of a molecule's three-dimensional structure is paramount. Substituted pyridines, particularly those bearing amino and halogen groups, are privileged scaffolds in medicinal chemistry due to their ability to form specific hydrogen bonds and halogen bonds with biological targets. This guide delves into the crystallographic characteristics of brominated diaminopyridines, with a focus on providing structural insights relevant to 3,5-Dibromopyridine-2,4-diamine.
While a definitive crystal structure for 3,5-Dibromopyridine-2,4-diamine is not publicly available in crystallographic databases at the time of this publication, this guide offers a comprehensive analysis of closely related, structurally significant analogs. By examining their crystallographic data and understanding the experimental rationale behind structure determination, researchers can extrapolate valuable information for molecular modeling, synthesis, and crystallization strategies for the target compound and its derivatives.
Primary Crystallographic Data: 3,5-Dibromopyridin-2-amine
A foundational point of comparison is the crystal structure of 3,5-Dibromopyridin-2-amine. This molecule shares the core brominated pyridine ring with our target compound, differing only in the number and position of the amino substituents. The crystallographic data for this compound provides a baseline for understanding the influence of the pyridine nitrogen and the bromo substituents on the crystal packing.[1]
| Crystallographic Parameter | 3,5-Dibromopyridin-2-amine |
| Chemical Formula | C₅H₄Br₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.07(1) |
| b (Å) | 10.53(2) |
| c (Å) | 11.89(2) |
| β (°) | 104.49(3) |
| Volume (ų) | 736.0 |
| Z | 4 |
| R-factor | 0.0307 |
| Data Collection Temp. (K) | 296 |
| CCDC Number | 920006[2] |
Table 1: Key crystallographic data for 3,5-Dibromopyridin-2-amine.[1]
Comparative Structural Analysis: The Influence of a Second Amino Group
To approximate the structural impact of the second amino group present in our target compound, we turn to the crystal structure of Bis(2,6-diamino-3,5-dibromopyridinium) hexabromidostannate(IV).[3] The cation in this salt, 2,6-diamino-3,5-dibromopyridinium, features a diaminopyridine core with the same number of bromo- and amino-substituents as our target, albeit with a different substitution pattern (2,6-diamino vs. 2,4-diamine). This comparison allows us to probe the effects of an additional amine on crystal packing and intermolecular interactions.
| Crystallographic Parameter | 3,5-Dibromopyridin-2-amine | Bis(2,6-diamino-3,5-dibromopyridinium) hexabromidostannate(IV) |
| Chemical Formula | C₅H₄Br₂N₂ | (C₅H₆Br₂N₃)₂[SnBr₆] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | C2/c |
| a (Å) | 6.07(1) | 8.3696(14) |
| b (Å) | 10.53(2) | 16.720(2) |
| c (Å) | 11.89(2) | 9.5814(15) |
| β (°) | 104.49(3) | 112.556(12) |
| Volume (ų) | 736.0 | 1238.3(3) |
| Z | 4 | 2 |
Table 2: Comparison of unit cell parameters for 3,5-Dibromopyridin-2-amine and Bis(2,6-diamino-3,5-dibromopyridinium) hexabromidostannate(IV).[1][3]
The presence of the second amino group in the 2,6-diamino-3,5-dibromopyridinium cation introduces additional hydrogen bond donors, significantly influencing the crystal packing. In the crystal structure of 3,5-Dibromopyridin-2-amine, intermolecular N-H···N hydrogen bonds lead to the formation of dimers.[1] In contrast, the crystal structure of the 2,6-diamino-3,5-dibromopyridinium salt is stabilized by a more extensive network of N-H···Br hydrogen bonds involving the hexabromidostannate anion.[3] Furthermore, the cations in the salt structure exhibit π–π stacking, with a centroid-centroid distance of 3.577(3) Å, contributing to the overall stability of the three-dimensional supramolecular architecture.[3]
This comparison underscores a critical principle for researchers: the number and position of hydrogen bond donors and acceptors are primary determinants of the resulting crystal packing. For 3,5-Dibromopyridine-2,4-diamine, one can anticipate a rich hydrogen bonding network involving both amino groups and the pyridine nitrogen, potentially leading to the formation of sheets or other complex supramolecular assemblies.
A diagram illustrating the differing primary intermolecular interactions in 3,5-Dibromopyridin-2-amine and the 2,6-Diamino-3,5-dibromopyridinium cation.
The Experimental Journey: A Rationale-Driven Workflow for X-ray Crystallography
Understanding the "how" and "why" of X-ray crystallography is crucial for appreciating the data's reliability and for designing future experiments. The following represents a typical, best-practice workflow for single-crystal X-ray diffraction.
Step 1: Crystal Growth - The Foundation of Quality Data
The adage "garbage in, garbage out" is particularly apt for crystallography. The primary determinant of a successful structure solution is the quality of the single crystal.
-
Methodology: Slow evaporation is a common and effective technique. A dilute solution of the compound (e.g., 0.5 mg in 10 ml of a suitable solvent like methanol) is prepared and left undisturbed in a loosely covered vial at room temperature.[1]
-
Rationale: The goal is to allow molecules to slowly and orderly accrete onto a growing crystal lattice. Rapid precipitation traps solvent and introduces defects, leading to poor diffraction. The choice of solvent is critical; it should be one in which the compound has moderate solubility. Too high a solubility prevents crystallization, while too low a solubility leads to rapid precipitation. For polar compounds like diaminopyridines, polar solvents such as methanol, ethanol, or acetonitrile are good starting points. Co-solvent systems can also be employed to fine-tune solubility.
Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is subjected to a beam of X-rays to generate a diffraction pattern.
-
Methodology: A single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled, typically to 100 K, and then rotated in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[4] A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray spots.
-
Rationale: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data. The use of monochromatic X-rays is essential for the Bragg's law calculations that underpin structure solution. The crystal is rotated to bring different crystallographic planes into the diffracting condition, allowing for the collection of a complete dataset.
Step 3: Structure Solution and Refinement - From Diffraction to 3D Model
The collected diffraction data is then used to solve and refine the crystal structure.
-
Methodology: The diffraction data is processed to yield a set of structure factors. Initial phases are determined using direct methods or Patterson methods, which generate an initial electron density map. An atomic model is built into this map. The model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.
-
Rationale: The positions of the diffraction spots are related to the size and shape of the unit cell, while their intensities are related to the arrangement of atoms within the unit cell. The refinement process is a statistical optimization that aims to find the best atomic model that explains the observed diffraction pattern. The quality of the final model is assessed by metrics such as the R-factor, which should be as low as possible for a good structure.
A generalized workflow for single-crystal X-ray diffraction analysis.
Conclusion
While the crystal structure of 3,5-Dibromopyridine-2,4-diamine remains to be determined, a comparative analysis of the closely related 3,5-Dibromopyridin-2-amine and the 2,6-diamino-3,5-dibromopyridinium cation provides valuable predictive insights. The presence of two amino groups in the target molecule is expected to result in a robust network of hydrogen bonds, likely playing a dominant role in its crystal packing. The principles of rational crystal growth and the systematic workflow of X-ray crystallography outlined herein provide a solid foundation for researchers aiming to elucidate the structure of this and other novel compounds. The availability of high-quality crystal structures is a cornerstone of modern drug discovery, and the application of these principles will undoubtedly accelerate the development of new and effective therapeutics.
References
-
PubChem. 3,5-Dibromopyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2. [Link]
-
The Royal Society of Chemistry. Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N. [Link]
-
PubChem. 3,5-Dibromo-2-pyridylamine. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. Bis(2,6-diamino-3,5-dibromopyridinium) hexabromidostannate(IV). [Link]
-
Turkish Journal of Chemistry. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. [Link]
-
MDPI. Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. [Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]
-
Dalton Transactions. Transition metal complexes of 2-amino-3,5-dihalopyridines: Syntheses, structures and magnetic properties of (3,5-diCAPH)2CuX4 and (3,5-diBAPH)2CuX4. [Link]
- Google Patents. A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
-
HETEROCYCLES. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]
- Anstey Research Group. Crystal Structures Submitted to the CSD.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
